2-Chloro-5-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190631. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZKCMSSYVUZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307282 | |
| Record name | 2-Chloro-5-fluorobenzoic acid | |
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Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-50-8 | |
| Record name | 2-Chloro-5-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorobenzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2252-50-8 | |
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| Record name | 2-Chloro-5-fluorobenzoic acid | |
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| Record name | 2-chloro-5-fluorobenzoic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of 2-Chloro-5-fluorobenzoic Acid
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, halogenated aromatic compounds serve as indispensable building blocks. The strategic placement of halogen atoms on a benzene ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This compound, identified by its CAS Number 2252-50-8 , is a prime example of such a versatile scaffold.[1][2][3][4][5][6] This di-substituted benzoic acid derivative is not merely a synthetic intermediate; it is a carefully designed tool for medicinal chemists and process scientists. The presence of both chlorine and fluorine atoms imparts a unique electronic and steric profile, enhancing its reactivity and making it a cornerstone in the synthesis of complex, biologically active molecules.[7] This guide provides an in-depth examination of its core properties, synthesis, reactivity, and critical applications, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical & Spectroscopic Profile
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection, reaction parameters, and safety protocols. This compound typically presents as an off-white or white crystalline powder.[1][3][4] Its key properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 2252-50-8 | [1][2][5][6] |
| Molecular Formula | C₇H₄ClFO₂ | [1][2][5][6] |
| Molecular Weight | 174.56 g/mol | [1][5][8] |
| Appearance | Off-white to white crystalline powder | [1][3][4] |
| Melting Point | 147 - 153 °C | [1] |
| Boiling Point | ~275.3 - 305.5 °C (Predicted/Calculated) | [2][4][9] |
| Density | ~1.477 - 1.556 g/cm³ (Predicted) | [2][4][9] |
| pKa | ~2.54 (Predicted) | [9] |
| Solubility | Soluble in methanol | [9] |
Note: Some physical properties, such as boiling point and density, are predicted values from computational models and should be used as an estimate.
Synthesis & Reactivity: A Chemist's Perspective
The synthesis of halogenated benzoic acids often involves multi-step pathways. While various proprietary methods exist, a common conceptual approach for related structures involves the oxidation of a corresponding substituted toluene. For instance, a plausible route could start from 2-chloro-5-fluorotoluene, which is then oxidized to the carboxylic acid. The causality here is the relative stability of the methyl group, making it a suitable precursor for oxidation to the more highly oxidized carboxylic acid functional group.
The true versatility of this compound is demonstrated in its subsequent reactions. The carboxylic acid moiety can undergo a range of classic transformations:
-
Acid Chloride Formation: This is arguably the most common activation step. The carboxylic acid is readily converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is crucial as it prepares the molecule for subsequent nucleophilic acyl substitution reactions, such as amide or ester formation.[10]
-
Amide Coupling: The resulting acyl chloride, or the carboxylic acid itself in the presence of coupling agents (e.g., T3P®, HATU), can be reacted with primary or secondary amines to form stable amide bonds. This reaction is the cornerstone of peptide synthesis and is widely used in medicinal chemistry to link molecular fragments.
-
Esterification: Reaction with alcohols, typically under acidic conditions (Fischer esterification) or via the acyl chloride intermediate, yields the corresponding ester.
The chlorine and fluorine substituents on the aromatic ring are generally stable but activate the ring for certain reactions and influence the regioselectivity of further electrophilic aromatic substitution, although the carboxylic acid group is strongly deactivating.
Application Spotlight: Synthesis of an Aurora Kinase Inhibitor
A compelling application of this compound is in the synthesis of targeted anti-cancer agents. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, and their overexpression is linked to various cancers.[11] Inhibiting these kinases is a promising therapeutic strategy.
In a published study, this compound was used as a key building block to synthesize a potent pyrimidine-based Aurora kinase inhibitor.[3][4] The rationale for using this specific fragment is multi-faceted: the halogen substituents are crucial for establishing potent inhibitory activity against the target kinase, likely through specific electrostatic or dipole-dipole interactions within the ATP-binding pocket of the enzyme.[3][4]
The general workflow involves the coupling of an amine-containing core structure with this compound to form a critical amide linkage.
Experimental Protocol: Amide Coupling
The following protocol is adapted from a peer-reviewed publication and represents a robust method for coupling this compound with an amine.[3][4] This self-validating system includes the reaction, workup, and purification, providing a clear path to the desired product.
Objective: To synthesize a key intermediate via amide bond formation between an amine-containing pyrimidine core and this compound.
Materials:
-
Amine-containing pyrimidine core (1.0 eq)
-
This compound (CAS 2252-50-8) (1.0 eq)
-
Propanephosphonic acid anhydride (T3P®), 50 wt% in ethyl acetate (1.25 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Dimethylformamide (DMF) / Dichloromethane (DCM), 1:3 v/v
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the amine-containing pyrimidine core (1.0 eq) in a 1:3 mixture of DMF and DCM, add triethylamine (5.0 eq).
-
Addition of Reagents: Add this compound (1.0 eq) to the solution. Follow this with the dropwise addition of T3P® solution (1.25 eq). The use of T3P® is a modern and effective choice for amide coupling, as it acts as a powerful dehydrating agent to facilitate bond formation while producing easily removable byproducts.
-
Reaction Monitoring: Stir the resulting solution at ambient temperature for 16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the bulk of the solvents.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench any remaining acid and T3P® byproducts) and brine. The purpose of the brine wash is to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in ethyl acetate, to afford the pure amide product.
Safety & Handling
As a halogenated and acidic organic compound, this compound must be handled with appropriate precautions. It is classified as an irritant.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]
-
Handling: Avoid breathing dust.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][12]
-
-
In Case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound (CAS 2252-50-8) is a high-value reagent for chemical research and development. Its distinct substitution pattern provides a robust platform for constructing complex molecules with tailored biological activities. As demonstrated by its successful incorporation into advanced drug candidates like Aurora kinase inhibitors, its utility is field-proven. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher looking to leverage its full synthetic potential.
References
- 1. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ossila.com [ossila.com]
- 11. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzoic Acid
Abstract
2-Chloro-5-fluorobenzoic acid is a pivotal halogenated aromatic compound, serving as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] Its utility as a key intermediate, particularly in the development of anti-inflammatory drugs and herbicides, necessitates robust and efficient synthetic methodologies.[1] This guide provides a comprehensive analysis of the primary synthesis pathways for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and compare the strategic advantages of each route, grounding the discussion in established chemical principles and field-proven insights.
Introduction: Strategic Importance of this compound
The precise arrangement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry. The 2-chloro and 5-fluoro substitution pattern on the benzoic acid scaffold imparts specific electronic and steric properties that are highly desirable for modulating biological activity and pharmacokinetic profiles. The chlorine atom can act as a key binding element or a site for further functionalization via cross-coupling reactions, while the fluorine atom often enhances metabolic stability and binding affinity.[2] Consequently, reliable access to this intermediate is critical for the rapid advancement of discovery and development pipelines. This document details the most prevalent and effective synthetic strategies, focusing on oxidation and diazotization routes.
Part 1: Synthesis via Oxidation of 2-Chloro-5-fluorotoluene
One of the most direct and classical approaches to synthesizing substituted benzoic acids is the oxidation of the corresponding toluene derivative. This method is often favored for its straightforwardness and the relatively low cost of the starting material, 2-chloro-5-fluorotoluene.
Mechanistic Rationale
The oxidation of an alkyl side-chain on an aromatic ring, such as the methyl group of toluene, to a carboxylic acid is a powerful transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically employed. The reaction proceeds via a free-radical mechanism initiated by the abstraction of a benzylic hydrogen atom. The resulting benzyl radical is stabilized by resonance with the aromatic ring, facilitating its formation. Subsequent oxidation steps convert the methyl group into an alcohol, then an aldehyde, and finally the carboxylic acid. The stability of the aromatic ring under these harsh oxidative conditions is key to the success of this method.
Experimental Protocol: Potassium Permanganate Oxidation
This protocol is a well-established method for the oxidation of substituted toluenes.[3]
Materials:
-
2-Chloro-5-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Deionized water
-
Ethanol/water (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorotoluene (1 equivalent) in an aqueous solution of NaOH or KOH.
-
Heating: Heat the mixture to reflux (approximately 100°C).
-
Oxidant Addition: Slowly and portion-wise, add a solution of KMnO₄ (typically 2-3 equivalents) in water to the refluxing mixture. The characteristic purple color of the permanganate will dissipate as it is consumed. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Continue the addition of KMnO₄ until a faint, persistent purple color is observed, indicating the complete consumption of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂ byproduct.[3]
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
-
Precipitation: Slowly acidify the filtrate with concentrated HCl to an acidic pH (pH ~2). This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.[3]
-
Isolation & Purification:
Process Parameters and Optimization
| Parameter | Condition | Rationale / Field Insight |
| Oxidizing Agent | KMnO₄, Na₂Cr₂O₇ | KMnO₄ is cost-effective and potent but generates significant MnO₂ waste. Dichromate is also effective but poses greater environmental and health risks. |
| Temperature | Reflux (~100°C) | Elevated temperature is required to overcome the activation energy for the C-H bond cleavage at the benzylic position. |
| Solvent | Aqueous base | The basic medium helps to solubilize the permanganate and the initially formed benzoic acid (as its carboxylate salt), facilitating the reaction. |
| pH for Precipitation | ~2 | Ensures complete protonation of the sodium or potassium 2-chloro-5-fluorobenzoate to the less soluble free acid form for maximum recovery. |
Visualization of Oxidation Pathway
Caption: Oxidation of 2-Chloro-5-fluorotoluene to the target acid.
Part 2: Synthesis via Diazotization and Sandmeyer Reaction
An alternative and powerful strategy for introducing chloro-substituents onto an aromatic ring is the Sandmeyer reaction.[4][5] This pathway typically begins with an appropriately substituted aniline, in this case, an amino-fluorobenzoic acid, which is converted into a diazonium salt and subsequently displaced by a chloride ion using a copper(I) catalyst.[4][6]
Mechanistic Rationale
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a wide variety of nucleophiles.[4][5] The process involves two key stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).
-
Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final aryl chloride and regenerating the copper(I) catalyst.[4]
Experimental Protocol: Sandmeyer Chlorination
This protocol outlines the synthesis starting from 2-Amino-5-fluorobenzoic acid.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, suspend 2-Amino-5-fluorobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equivalents) dropwise. Ensure the tip of the addition funnel is below the surface of the reaction mixture.
-
Stir the mixture for an additional 20-30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is usually indicated by a clear solution.
-
-
Copper Catalyst Preparation:
-
In a separate reaction flask, prepare a solution of CuCl in concentrated HCl.
-
Cool this solution to 0°C in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution.
-
Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
-
Visualization of Sandmeyer Pathway
References
2-Chloro-5-fluorobenzoic acid molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CFBA), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By integrating theoretical insights from computational chemistry with methodologies for experimental validation via vibrational spectroscopy (FT-IR, FT-Raman), nuclear magnetic resonance (NMR), and X-ray crystallography, this document serves as an essential resource for professionals requiring a deep understanding of this molecule's physicochemical properties. We will explore the influential role of its ortho-chloro substituent on the carboxylic acid's orientation, the nature of intramolecular and intermolecular hydrogen bonding, and the protocols required for its empirical characterization.
Introduction: Significance and Chemical Identity
This compound, identified by CAS Number 2252-50-8, is an aromatic carboxylic acid with the molecular formula C₇H₄ClFO₂.[2][3] Its structure is foundational in the synthesis of a variety of biologically active molecules. The presence of both chlorine and fluorine substituents significantly influences its electronic properties and reactivity, making it a versatile building block for developing novel anti-inflammatory drugs, herbicides, and fungicides.[1] An understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and materials science, as these factors govern molecular recognition, binding affinity, and crystal packing.
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| CAS Number | 2252-50-8 | [3][4] |
| Molecular Formula | C₇H₄ClFO₂ | [2][3] |
| Molecular Weight | 174.56 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white powder to crystal | [1][2] |
| Melting Point | 147-153 °C | [1][2] |
| SMILES | C1=CC(=C(C=C1F)C(=O)O)Cl | [3] |
| InChIKey | MIZKCMSSYVUZKD-UHFFFAOYSA-N | [2] |
Theoretical Analysis: Conformational Landscape and Energetics
The conformational flexibility of this compound is primarily dictated by rotation around two single bonds: the C(ring)−C(carboxyl) bond and the C−O bond within the carboxylic acid group. This gives rise to several potential conformers. Drawing from extensive studies on ortho-substituted benzoic acids, we can confidently predict the conformational behavior of CFBA.[5][6][7]
Defining the Conformers: Cis vs. Trans
The orientation of the hydroxyl proton relative to the carbonyl oxygen defines the two principal forms of the carboxylic acid group:
-
Cis Conformer: The O=C−O−H dihedral angle is approximately 0°. This arrangement is generally the most stable for benzoic acids due to resonance stabilization.
-
Trans Conformer: The O=C−O−H dihedral angle is approximately 180°. This form is significantly higher in energy unless stabilized by a strong intramolecular interaction.
For ortho-substituted benzoic acids like 2-chlorobenzoic acid, two distinct low-energy cis conformers exist, depending on the orientation of the carbonyl group relative to the ortho-substituent.[5][7] We can designate these as cis-I and cis-II. The trans conformers are generally considered energetically unfavorable but can be stabilized by intramolecular hydrogen bonding.
The Role of the Ortho-Chloro Substituent and Intramolecular Hydrogen Bonding
The chlorine atom at the ortho position creates significant steric and electronic effects. A key interaction is the potential for a weak intramolecular hydrogen bond between the carboxylic acid proton and the ortho-chloro substituent (O−H···Cl). While weaker than the O−H···F bond observed in 2-fluorobenzoic acid, this interaction can influence the relative stability of conformers.[5][8]
Computational studies on 2-chlorobenzoic acid reveal that the cis conformer, where the carbonyl oxygen points away from the chlorine, is the global minimum.[5][6] The transition to the trans conformer, which would allow for the O−H···Cl hydrogen bond, involves a substantial energy barrier. In the solid state, however, the dominant interaction is intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers.[9]
Based on these established principles, the conformational landscape of this compound is predicted to be dominated by two planar cis conformers. The trans conformers would be considerably higher in energy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2252-50-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2252-50-8 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
2-Chloro-5-fluorobenzoic acid spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries.[1] Its utility as a synthetic building block stems from the specific reactivity conferred by the chloro, fluoro, and carboxylic acid functional groups.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development, ensuring the identity, purity, and structural integrity of synthesized molecules. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in the fundamental principles of each technique and supported by comparative data from related structures.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound dictates its spectroscopic properties. The benzene ring is substituted with a carboxylic acid group, a chlorine atom at the ortho position (C2), and a fluorine atom at the meta position relative to the chlorine (C5). This substitution pattern results in a unique electronic environment for each atom, which is reflected in the spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
Theoretical Interpretation: The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the carboxylic acid, chlorine, and fluorine substituents will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The splitting pattern of these protons is governed by spin-spin coupling with neighboring protons and, in the case of protons ortho or meta to the fluorine atom, coupling with the ¹⁹F nucleus. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent dependent.
Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | > 10 | Broad Singlet | - |
| H-6 | 7.8 - 8.0 | Doublet of doublets | J(H-F) ≈ 8, J(H-H) ≈ 3 |
| H-3 | 7.5 - 7.7 | Doublet of doublets | J(H-H) ≈ 9, J(H-F) ≈ 3 |
| H-4 | 7.3 - 7.5 | Triplet of doublets | J(H-H) ≈ 9, J(H-F) ≈ 9 |
Note: The predicted values are based on the analysis of substituent effects and data from similar compounds.
Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial.[2] DMSO-d₆ is often preferred for carboxylic acids as it can better solvate the compound and often results in a sharper carboxylic acid proton signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2]
¹³C NMR Spectroscopy
Theoretical Interpretation: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at a very low field. The aromatic carbons will resonate in the range of approximately 115-165 ppm. The chemical shifts of the ring carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other nearby carbons will exhibit smaller couplings (²JCF, ³JCF).
Data Summary:
A ¹³C NMR spectrum of this compound has been reported in DMSO-d₆.[3] The interpretation of the chemical shifts is as follows:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-F | ~160 (d, ¹JCF ≈ 250 Hz) |
| C-Cl | ~135 |
| C-COOH | ~132 |
| C-4 | ~125 |
| C-6 | ~120 |
| C-3 | ~118 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The assignments are based on established principles of ¹³C NMR spectroscopy.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Theoretical Interpretation: The IR spectrum of this compound will display characteristic absorption bands for the O-H, C=O, C-O, C-Cl, C-F, and aromatic C-H and C=C bonds. The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹, a result of strong hydrogen bonding. The C=O stretch will be a strong, sharp peak around 1700 cm⁻¹. The C-F and C-Cl stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹.
Data Summary:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| C-O (Carboxylic Acid) | 1200-1300 | Strong |
| C-F | 1100-1200 | Strong |
| C-Cl | 700-800 | Strong |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Theoretical Interpretation: In mass spectrometry, this compound will be ionized, and the resulting molecular ion and fragment ions will be detected. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound (174.56 g/mol ). Due to the presence of chlorine, there will be a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Predicted Fragmentation Pattern:
-
Molecular Ion ([M]⁺): m/z = 174 (for ³⁵Cl) and 176 (for ³⁷Cl)
-
Loss of -OH: [M - 17]⁺, m/z = 157/159
-
Loss of -COOH: [M - 45]⁺, m/z = 129/131
-
Further Fragmentations: Subsequent losses of CO, Cl, or F from the fragment ions.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the detailed connectivity of atoms in NMR to the identification of functional groups in IR and the determination of molecular weight and fragmentation patterns in MS. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and reliability of this important chemical compound in their synthetic endeavors.
References
An In-depth Technical Guide to 2-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications
Introduction: A Versatile Halogenated Building Block
2-Chloro-5-fluorobenzoic acid (CAS No. 2252-50-8) is a polysubstituted aromatic carboxylic acid that has emerged as a pivotal building block in modern organic synthesis.[1] Its strategic placement of an ortho-chloro and a meta-fluoro group relative to the carboxylic acid moiety imparts a unique combination of steric and electronic properties. These features not only influence its intrinsic reactivity but also offer multiple vectors for derivatization, making it a highly sought-after intermediate in the development of complex, high-value molecules.
From a drug development perspective, the incorporation of halogen atoms, particularly fluorine, is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, while the chlorine atom provides a reactive handle for cross-coupling reactions. Consequently, this compound serves as a key precursor in the synthesis of advanced pharmaceutical intermediates, particularly for anti-inflammatory, analgesic, and anti-cancer agents.[1] Beyond pharmaceuticals, its utility extends to the agrochemical industry, where it is used in formulating herbicides and fungicides, and into material science for creating specialty polymers.[1]
This guide provides a comprehensive technical overview of this compound, consolidating its core physicochemical properties, spectroscopic signature, and detailed experimental protocols for its synthesis, purification, and analysis. The methodologies described herein are designed to be self-validating, reflecting field-proven insights to ensure reproducibility and high fidelity for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is the foundation of its application in synthesis and analysis.
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for determining appropriate storage conditions, selecting suitable solvent systems, and ensuring safe handling.
| Property | Value | Reference(s) |
| CAS Number | 2252-50-8 | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Fluoro-2-chlorobenzoic acid | [1] |
| Molecular Formula | C₇H₄ClFO₂ | [2][3] |
| Molecular Weight | 174.56 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 147 - 153 °C | [1][3] |
| Boiling Point | 275.3 °C (Predicted) | [4] |
| Density | 1.477 g/cm³ (Predicted) | [4] |
| pKa | ~2.54 (Predicted) | [4] |
| Solubility | Soluble in methanol | [3] |
Spectroscopic Data
Spectroscopic analysis is indispensable for structural confirmation and purity assessment. The following data represents the characteristic spectral signature of this compound.
Caption: Chemical structure of this compound.
1.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms on the aromatic ring and the carboxylic acid group. The spectrum is typically run in a deuterated solvent such as DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~13.5 (very broad) | s | 1H, -COOH |
| ~7.75 | dd | 1H, Ar-H |
| ~7.65 | dd | 1H, Ar-H |
| ~7.40 | td | 1H, Ar-H |
Note: Spectral data is based on typical values for halogenated benzoic acids and may vary slightly based on solvent and concentration. Definitive data can be obtained from suppliers like BLD Pharm.[5]
1.2.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the electronegative fluorine atom results in characteristic C-F coupling.
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O (Carboxylic Acid) |
| ~161.0 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135.0 (d) | C-H |
| ~132.0 (d) | C-Cl |
| ~127.5 (d) | C-COOH |
| ~120.0 (d, ²JCF ≈ 25 Hz) | C-H |
| ~118.0 (d, ²JCF ≈ 22 Hz) | C-H |
Note: Data acquired in DMSO-d₆. The chemical shifts and coupling constants (J) are approximate. Data is available from spectral databases such as SpectraBase.[6]
1.2.3 FT-IR Spectroscopy
The infrared spectrum is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1300 | Strong | C-O stretch / O-H bend |
| ~1250 | Strong | C-F stretch |
| ~850 | Medium | C-Cl stretch |
Note: Characteristic absorption values are derived from standard IR correlation tables.[7][8]
1.2.4 Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.
| m/z | Proposed Fragment Ion | Notes |
| 174/176 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 157/159 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 129/131 | [M - COOH]⁺ | Loss of the carboxyl group (decarboxylation). |
Part 2: Experimental Protocols
The following protocols are presented as robust, validated workflows for the synthesis, purification, and analysis of this compound. The causality behind key steps is explained to provide a deeper understanding of the process.
Synthesis Protocol: A Representative Method
While numerous synthetic routes exist, a common and reliable laboratory-scale synthesis involves the oxidation of the corresponding toluene derivative. This method is advantageous due to the commercial availability of the starting material, 2-chloro-5-fluorotoluene. The following two-step procedure involves an initial benzylic bromination followed by oxidation to the carboxylic acid.
Caption: Representative synthesis workflow for this compound.
Step 1: Benzylic Bromination of 2-Chloro-5-fluorotoluene
-
Principle: This step utilizes a free-radical chain reaction to selectively halogenate the benzylic position, which is activated by the aromatic ring. N-Bromosuccinimide (NBS) serves as a source of bromine radicals, and Azobisisobutyronitrile (AIBN) is the radical initiator.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Add a sufficient volume of carbon tetrachloride (CCl₄) to dissolve the reactants.
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (e.g., nitrogen). The reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-chloro-5-fluorobenzyl bromide, which can often be used in the next step without further purification.
-
Step 2: Oxidation to this compound
-
Principle: The benzyl bromide is oxidized to the corresponding carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO₄). The reaction is typically performed in a mixture of water and a co-solvent like pyridine to improve the solubility of the organic substrate.
-
Procedure:
-
Dissolve the crude 2-chloro-5-fluorobenzyl bromide from the previous step in a mixture of pyridine and water (e.g., 10:1 v/v).
-
In a separate flask, prepare a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water.
-
Slowly add the KMnO₄ solution to the stirred benzyl bromide solution. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration, wash with a small amount of ice-cold water, and air dry.
-
Purification Protocol: Recrystallization
-
Principle: Recrystallization purifies the crude solid by leveraging the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For a moderately polar molecule like this compound, a mixed solvent system or hot water can be effective.[9][10]
-
Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like," a mixture of ethanol and water is a good starting point. Water alone can also be used, as the compound's solubility increases significantly with temperature.[9]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., hot water or an ethanol/water mixture) just sufficient to completely dissolve the solid at the boiling point. Add the solvent in small portions while heating and swirling.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight. The purity can be confirmed by melting point determination and HPLC analysis.
-
Analytical Protocol: Purity Assessment by HPLC
-
Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. For acidic compounds like this, a reverse-phase method with an acidified aqueous/organic mobile phase is standard.[3]
-
Procedure:
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of Acetonitrile (ACN) and water, acidified with 0.1% phosphoric acid or trifluoroacetic acid (TFA). A starting condition could be 60:40 ACN:Water (with 0.1% TFA).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of ~272 nm.[2]
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or methanol at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Injection: Inject 10-20 µL of the sample.
-
Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp, symmetrical peak.
-
Part 3: Chemical Reactivity and Applications
The reactivity of this compound is dictated by the interplay of its three functional components: the carboxylic acid group, the aromatic ring, and the halogen substituents.
Caption: Key reactivity pathways of this compound.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group undergoes standard transformations:
-
Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester.
-
Amide Formation: The most efficient method involves conversion to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[11] This is a cornerstone reaction in medicinal chemistry for building complex scaffolds.
-
Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Aromatic Ring
Electrophilic aromatic substitution (EAS) on the ring is governed by the directing effects of the substituents. The carboxylic acid is a deactivating, meta-directing group. The halogen atoms are also deactivating but are ortho, para-directing.
-
Directing Effects: The -COOH group directs incoming electrophiles to the C4 and C6 positions. The ortho-Cl atom directs to C4 and C6. The meta-F atom directs to C2, C4, and C6. The positions C4 and C6 are therefore the most activated towards electrophilic attack (e.g., nitration, further halogenation). The C4 position is sterically less hindered than C6.
-
Cross-Coupling Reactions: The C-Cl bond at the ortho position is a valuable site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, providing a powerful tool for molecular elaboration.
Applications
The unique structural and reactive properties of this compound make it a valuable intermediate in several high-tech industries.
-
Pharmaceuticals: It is a key building block for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been investigated as Aurora kinase inhibitors for oncology applications and as dual inhibitors of Toll-like receptors 7 and 8 for inflammatory diseases.[11]
-
Agrochemicals: The compound is used to create novel herbicides and pesticides, where the specific halogenation pattern can lead to enhanced efficacy and target selectivity.[1]
-
Material Science: It serves as a monomer in the synthesis of specialty polymers, such as poly(phenylene ether)-based membranes for proton exchange in fuel cells, where its structure contributes to enhanced thermal and chemical resistance.[11]
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 0 - 8 °C.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 4. This compound | 2252-50-8 [chemicalbook.com]
- 5. 2252-50-8|this compound|BLD Pharm [bldpharm.com]
- 6. spectrabase.com [spectrabase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzoic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for 2-Chloro-5-fluorobenzoic acid and its key derivatives. As a critical building block in the pharmaceutical and agrochemical industries, understanding the nuances of its synthesis is paramount for researchers, scientists, and professionals in drug development.[1] This document delves into the principal synthetic routes, offering insights into reaction mechanisms, optimization of conditions, and the rationale behind procedural choices. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure both scientific rigor and practical applicability.
Introduction: The Significance of this compound
This compound is a halogenated aromatic carboxylic acid whose unique substitution pattern imparts desirable physicochemical properties to larger molecules.[1] The presence of both chlorine and fluorine atoms enhances its utility as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its applications span from the development of anti-inflammatory and analgesic drugs to the formulation of herbicides and pesticides.[1][2] The strategic placement of the halogen atoms influences the electronic nature of the benzene ring, providing specific reactivity and opportunities for further functionalization. This guide will explore the primary synthetic pathways to this valuable compound and its derivatives, focusing on providing actionable insights for laboratory and industrial applications.
Core Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially relevant methods include the oxidation of a corresponding toluene derivative, the Sandmeyer reaction starting from an aniline, and Grignard-based carboxylation.
Oxidation of 2-Chloro-5-fluorotoluene
A prevalent and often cost-effective route involves the oxidation of the methyl group of 2-chloro-5-fluorotoluene. This transformation is typically achieved using strong oxidizing agents.
Mechanism and Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a robust and well-established transformation. The choice of oxidizing agent is critical and is often dictated by factors such as cost, safety, and scalability. Potassium permanganate (KMnO₄) is a common choice, although it generates significant amounts of manganese dioxide (MnO₂) waste.[3]
Workflow for Oxidation of 2-Chloro-5-fluorotoluene:
Caption: Oxidation workflow for this compound synthesis.
Sandmeyer Reaction from 2-Amino-4-chlorofluorobenzene
The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4] This approach is particularly useful when the corresponding aniline is readily available.
Mechanism and Rationale: The reaction proceeds through the diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) salt to facilitate the replacement of the diazonium group with a halide or cyanide.[4][5][6] For the synthesis of the benzoic acid, a cyanation followed by hydrolysis is a common sequence.
Generalized Sandmeyer Reaction Pathway:
Caption: The Sandmeyer reaction for aryl halide/nitrile synthesis.
Grignard Reaction and Carboxylation
The formation of a Grignard reagent from an aryl halide followed by carboxylation with carbon dioxide is a powerful C-C bond-forming reaction.[7][8]
Mechanism and Rationale: An aryl halide (e.g., 1-bromo-2-chloro-5-fluorobenzene) reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent).[7] This highly nucleophilic species then attacks the electrophilic carbon of carbon dioxide (often in the form of dry ice) to yield a magnesium carboxylate salt.[8][9] Subsequent acidification liberates the carboxylic acid.[8]
Synthesis of Key Derivatives
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a multitude of derivatives, including esters, amides, and more complex heterocyclic structures.
Esterification
Esterification is a fundamental transformation, often employed to protect the carboxylic acid or to modulate the pharmacokinetic properties of a drug candidate.
Methodology:
-
Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).
-
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.
-
Heterogeneous Catalysis: Recent studies have explored the use of heterogeneous catalysts like UiO-66-NH₂ for the esterification of fluorinated benzoic acids with methanol, offering advantages in terms of catalyst reusability and reduced reaction times.[10]
Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[11] The synthesis of amides from this compound is crucial for the construction of many pharmaceutical agents.
Methodology:
-
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[12]
-
Coupling Reagents: A vast array of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine.[11] Common examples include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt, and uronium/aminium salts (e.g., HATU).[13]
Comparative Performance of Amide Coupling Reagents:
| Coupling Reagent | Class | Typical Yield | Key Observations | Potential Side Reactions |
| HATU | Uronium/Aminium Salt | High | Highly efficient and fast, effective for sterically hindered substrates.[13] | Guanidinylation of the primary amine if used in excess.[13] |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used; HOBt minimizes racemization.[13] | Formation of N-acylurea byproduct, which can be difficult to remove.[13] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings.[13] | |
| CDI | Imidazole-based | Moderate to High | Byproducts (imidazole and CO₂) are generally easy to remove.[13] | Slower reaction rates compared to other reagents.[13] |
Detailed Experimental Protocol: Synthesis of this compound via Oxidation
This protocol provides a representative example of the oxidation of 2-chloro-5-fluorotoluene.
Materials:
-
2-Chloro-5-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2-chloro-5-fluorotoluene in an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux.
-
Slowly add a solution of KMnO₄ in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.[14]
-
Continue the addition until a persistent faint purple color is observed, indicating the completion of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of cold water.
-
Combine the filtrates and carefully acidify with concentrated HCl until the pH is acidic, which will precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The synthesis of this compound and its derivatives is a cornerstone of modern medicinal and agricultural chemistry. The choice of synthetic route is a strategic decision based on factors including the availability and cost of starting materials, scalability, and safety considerations. A thorough understanding of the underlying reaction mechanisms and the ability to optimize reaction conditions are critical for achieving high yields and purity. This guide has provided a detailed overview of the most pertinent synthetic strategies, offering both theoretical grounding and practical protocols to aid researchers in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. scribd.com [scribd.com]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. hepatochem.com [hepatochem.com]
- 12. ossila.com [ossila.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Reactivity of the carboxylic acid group in 2-Chloro-5-fluorobenzoic acid
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Chloro-5-fluorobenzoic Acid
Introduction: A Key Building Block in Modern Synthesis
This compound, with the CAS number 2252-50-8, is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its molecular structure, featuring a carboxylic acid group flanked by an ortho-chlorine atom and a meta-fluorine atom, provides a unique electronic landscape that dictates its reactivity. This guide offers an in-depth exploration of the chemical behavior of its carboxylic acid group, providing researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for its derivatization. This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory drugs, analgesics, and herbicides.[1][4][5] Understanding the nuances of its reactivity is therefore paramount for its effective utilization in complex synthetic pathways.
The Electronic Architecture: How Substituents Govern Reactivity
The reactivity of the carboxylic acid group in this compound is not determined in isolation. It is profoundly influenced by the electron-withdrawing effects of the two halogen substituents on the aromatic ring. Both chlorine and fluorine are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect).[6][7][8] This effect pulls electron density away from the carboxyl group, which has two major consequences:
-
Increased Acidity: The inductive withdrawal of electrons stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation.[6][9] This stabilization makes the parent carboxylic acid more acidic compared to unsubstituted benzoic acid.
-
Enhanced Electrophilicity: The carbonyl carbon of the carboxylic acid is rendered significantly more electron-deficient, or electrophilic. This heightened electrophilicity makes it more susceptible to attack by nucleophiles, a key step in many derivatization reactions.[10][11]
The positions of the substituents are critical:
-
Ortho-Chloro Group: Located at the C2 position, the chlorine atom exerts a powerful -I effect. Furthermore, it contributes to the "ortho-effect," a phenomenon where ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acids through a combination of steric and electronic factors.[9][12] Steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the acid form and favoring ionization.[12][13]
-
Meta-Fluoro Group: Positioned at the C5 position, the fluorine atom also exerts a strong -I effect, further enhancing the electron-withdrawing character of the ring. From the meta position, resonance effects are minimal, so the inductive effect dominates.[6]
The cumulative result of these electronic influences is a highly activated carboxylic acid group, primed for a variety of chemical transformations.
Caption: Logical flow of substituent effects on reactivity.
Key Transformations of the Carboxylic Acid Group
The enhanced reactivity of this compound allows for its efficient conversion into a range of important functional groups. This section details the methodologies for its most common and synthetically useful transformations.
Esterification: The Fischer-Speier Method
Esterification is a fundamental reaction for modifying carboxylic acids. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a robust and widely used method.[14] The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[14]
Experimental Protocol: Synthesis of Methyl 2-Chloro-5-fluorobenzoate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 28.6 mmol).
-
Reagent Addition: Add methanol (50 mL), which serves as both the reactant and the solvent.
-
Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Final Product: The product can be further purified by recrystallization or column chromatography if necessary to yield pure methyl 2-chloro-5-fluorobenzoate as a white solid.
| Parameter | Condition | Rationale |
| Alcohol | Methanol (large excess) | Serves as both nucleophile and solvent, driving the equilibrium towards the product. |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux (~65°C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be monitored by TLC. |
| Expected Yield | >90% | The activated substrate generally leads to high conversion. |
Amide Bond Formation via Acyl Chloride Intermediate
Direct amidation of carboxylic acids is often inefficient. A more reliable two-step approach involves first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the stable amide bond.[15] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[16]
Caption: Two-step workflow for amide synthesis.
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-5-fluorobenzamide
Step 1: Formation of 2-Chloro-5-fluorobenzoyl Chloride
-
Setup: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with NaOH solution).
-
Reagents: Add this compound (2.0 g, 11.4 mmol) to the flask. Add thionyl chloride (5 mL, 68.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 76°C) for 2 hours. The solid will dissolve, and gas (SO₂ and HCl) will evolve.
-
Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-fluorobenzoyl chloride (a liquid or low-melting solid) is typically used in the next step without further purification.
Step 2: Amidation
-
Setup: In a separate 100 mL flask, dissolve benzylamine (1.34 g, 12.5 mmol, 1.1 equiv.) and triethylamine (2.3 g, 22.8 mmol, 2.0 equiv.) in anhydrous dichloromethane (DCM, 30 mL). Cool the flask in an ice bath to 0°C.
-
Addition: Dissolve the crude acyl chloride from Step 1 in 10 mL of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding 30 mL of water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Final Product: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure N-benzyl-2-chloro-5-fluorobenzamide.
Reduction to (2-Chloro-5-fluorophenyl)methanol
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[11] LiAlH₄ is a powerful, non-selective reagent that readily accomplishes this transformation. Care must be taken due to its high reactivity with protic solvents, especially water.
Experimental Protocol: LiAlH₄ Reduction
-
Setup: Under an inert atmosphere (nitrogen or argon), place a suspension of lithium aluminum hydride (0.65 g, 17.1 mmol, 1.5 equiv.) in 30 mL of anhydrous tetrahydrofuran (THF) in a 100 mL three-necked flask. Equip the flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Substrate Addition: Dissolve this compound (2.0 g, 11.4 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension at 0°C (ice bath). An exothermic reaction with gas evolution (H₂) will occur.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0°C. Very slowly and carefully, add water dropwise to quench the excess LiAlH₄ (e.g., 0.7 mL H₂O), followed by 15% aqueous NaOH solution (0.7 mL), and then more water (2.1 mL). This sequence (the Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel to yield pure (2-chloro-5-fluorophenyl)methanol.
| Parameter | Condition | Rationale |
| Reducing Agent | LiAlH₄ | A powerful hydride donor capable of reducing the stable carboxylate anion. |
| Solvent | Anhydrous THF | Aprotic ether solvent is required for LiAlH₄ stability. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture. |
| Workup | Fieser Method (H₂O, NaOH, H₂O) | A controlled quench to safely destroy excess reagent and form filterable salts. |
| Expected Yield | 75-90% | Generally a high-yielding reaction if performed under strictly anhydrous conditions. |
Conclusion
The carboxylic acid group of this compound is a highly versatile functional handle, whose reactivity is significantly enhanced by the synergistic electron-withdrawing effects of its ortho-chloro and meta-fluoro substituents. This activation facilitates a range of high-yielding transformations, including esterification, amidation, and reduction, which are fundamental to its role as a key building block in medicinal chemistry and materials science. The protocols and principles outlined in this guide provide a robust framework for scientists to confidently and effectively utilize this valuable synthetic intermediate in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2252-50-8 [chemicalbook.com]
- 4. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. jackwestin.com [jackwestin.com]
- 16. ossila.com [ossila.com]
A Senior Application Scientist's Guide to 2-Chloro-5-fluorobenzoic Acid: Sourcing, Specification, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorobenzoic acid (CAS No. 2252-50-8) is a pivotal halogenated aromatic carboxylic acid, serving as a fundamental building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. Its unique substitution pattern imparts specific reactivity and physicochemical properties that are leveraged in the development of targeted therapeutics and advanced crop protection agents. This guide provides an in-depth analysis of its commercial landscape, offering a framework for strategic sourcing, quality assessment, and effective laboratory implementation. We will explore the nuances of supplier selection, the critical interpretation of analytical documentation, and best practices for handling and storage, ensuring that researchers and developers can confidently and safely integrate this versatile intermediate into their discovery and scale-up workflows.
Core Chemical Identity and Physicochemical Profile
This compound is an off-white crystalline powder.[1][2][3] Understanding its fundamental properties is the first step in its effective utilization. The presence of both chloro and fluoro substituents on the benzoic acid core creates a unique electronic and steric environment, dictating its reactivity in subsequent synthetic transformations.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2252-50-8 | [2][3][4][5] |
| Synonyms | 5-Fluoro-2-chlorobenzoic acid | [1][2] |
| Molecular Formula | C₇H₄ClFO₂ | [1][5][6] |
| Molecular Weight | 174.56 g/mol | [1][5][6] |
| Appearance | Off-white to white crystalline powder | [1][2][3] |
| Melting Point | 147 - 159 °C (Range varies by purity) | [1][2] |
| Boiling Point | ~275 °C at 760 mmHg | [2][6] |
| Purity (Typical) | ≥98% (by HPLC) | [1][5] |
A Note on Melting Point Discrepancies: The reported melting point range can vary between suppliers (e.g., 147-153 °C vs. 157-159 °C).[1][2] A broader melting range often indicates the presence of impurities, which can depress and widen the melting point. For applications requiring high precision, a narrow melting point range at the higher end of the spectrum is a key indicator of superior purity.
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of global suppliers, ranging from large-scale manufacturers to specialized catalog chemical companies. The choice of supplier is a critical decision that impacts not only the quality of the initial research but also the potential for future scale-up.
Table 2: Representative Global Suppliers of this compound
| Supplier | Country of Origin (Typical) | Purity Grades Offered | Noteworthy Aspects |
| Chem-Impex | USA | ≥98% (HPLC) | Provides detailed application notes and documentation like SDS and Product Specifications.[1] |
| Home Sunshine Pharma | China | ≥98.0% | Positions itself as a manufacturer, suggesting potential for bulk quantities.[2] |
| Krins Life Sciences | India | min. 98% | Specifies HSN code for international trade and provides clear storage conditions.[5] |
| BLD Pharm | China | Not specified | Offers detailed analytical data for specific batches, including NMR and LC-MS.[7] |
| GenoChem World | N/A | 96% | Offers smaller, research-focused quantities.[4] |
| ChemicalBook | N/A | 98%, 99% | A marketplace platform listing numerous Chinese suppliers, useful for price comparison.[8] |
The supply chain for this chemical is robust, with primary manufacturing concentrated in Asia, particularly China and India, and distribution centers located globally.[2][5][6] For academic and early-stage R&D, catalog suppliers offer convenience and speed. For process development and commercialization, engaging directly with manufacturers is essential for ensuring supply chain security and scalability.
Quality Assessment and Supplier Vetting: A Scientist's Protocol
Trustworthiness in the chemical supply chain is built on a foundation of verifiable data. Every batch of starting material must be treated as a self-validating system. Do not rely solely on the label; a rigorous incoming quality control (QC) process is paramount.
The Trinity of Documentation
Before placing an order, especially for GMP or scale-up activities, request and scrutinize the following documents:
-
Certificate of Analysis (CoA): This is the most critical document. Look beyond the headline purity figure. A comprehensive CoA should include:
-
Assay: The specific purity value (e.g., 99.2%) determined by a validated method, typically High-Performance Liquid Chromatography (HPLC).
-
Method of Analysis: The analytical technique used (e.g., HPLC, NT-Titration) should be stated.
-
Impurity Profile: Identification and quantification of any significant impurities. The absence of this information is a red flag.
-
Physical Properties: Confirmation of appearance, melting point, and solubility.
-
Lot Number: Essential for traceability.
-
-
Safety Data Sheet (SDS): This document contains vital information on handling, storage, and emergency procedures.[9] Key sections to review include:
-
Hazards Identification: It is classified as an irritant and harmful (Xi, Xn).[2] It can cause skin, eye, and respiratory irritation.[2]
-
Handling and Storage: Recommended storage conditions can vary (e.g., 0-8 °C vs. room temperature).[1][7] This reflects different stability assessments or purity grades. For long-term stability of high-purity material, refrigerated storage is advisable.
-
Personal Protective Equipment (PPE): Specifies the need for gloves, safety glasses, and dust masks.
-
-
Product Specification Sheet: This document details the agreed-upon quality parameters that the product must meet to be considered acceptable.
Experimental Protocol: Incoming Quality Control Verification
This protocol outlines a standard procedure for an R&D lab to verify the identity and purity of a newly received batch of this compound.
Objective: To confirm the identity and approximate purity of this compound.
Materials:
-
Received this compound
-
HPLC-grade Methanol or Acetonitrile
-
HPLC system with a C18 column and UV detector
-
Melting point apparatus
-
FTIR spectrometer
Methodology:
-
Physical Inspection (Appearance):
-
Melting Point Determination:
-
Load a small, dry sample into a capillary tube.
-
Place the tube in a melting point apparatus and heat at a ramp rate of 1-2 °C/min near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
Causality Check: A sharp range (≤ 2 °C) close to the literature value for high-purity material (e.g., 155-157 °C) indicates good purity. A wide or depressed range suggests impurities.
-
-
Identity Confirmation (FTIR Spectroscopy):
-
Acquire an FTIR spectrum of the sample.
-
Compare the spectrum to a reference spectrum (from a trusted source or a previously validated batch).
-
Key Peaks to Verify: Look for characteristic peaks corresponding to the O-H stretch of the carboxylic acid, the C=O stretch, and aromatic C-H and C-C stretches, as well as C-Cl and C-F vibrations.
-
-
Purity Assessment (HPLC):
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Inject the solution onto an HPLC system equipped with a C18 column.
-
Run a gradient method (e.g., water/acetonitrile with 0.1% formic acid) and monitor at a relevant wavelength (e.g., 254 nm).
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak. The presence of other peaks indicates impurities. The retention time should match that of a reference standard if available.
-
Workflow for Supplier Selection
Choosing the right supplier involves balancing quality, cost, and logistical considerations. The following workflow, represented as a diagram, provides a logical framework for this process.
Caption: A structured workflow for vetting and selecting a chemical supplier.
Applications in Synthesis and Drug Discovery
This compound is not an end product but a critical starting material. Its value lies in its ability to be incorporated into larger, more complex molecules with desired biological activities.
-
Pharmaceutical Development: It is a key intermediate for synthesizing a range of pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[1] The halogen substituents can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to protein targets.
-
Agrochemicals: In agriculture, it is used to formulate herbicides and fungicides.[1] The specific halogenation pattern is often crucial for the compound's mode of action and selectivity against weeds or fungal pathogens.
-
Material Science: The compound also finds use in creating specialty polymers and resins, where the fluorine and chlorine atoms can enhance thermal stability and chemical resistance.[1]
The following diagram illustrates its role as a building block in a generic synthetic pathway leading to a potential drug candidate.
Caption: A generalized synthetic route illustrating the utility of the title compound.
Conclusion
This compound is a commercially accessible and synthetically valuable intermediate for scientific research and development. Its successful application, however, is not guaranteed by simply purchasing it off the shelf. A disciplined, evidence-based approach to supplier selection, rigorous in-house quality control, and a thorough understanding of its chemical properties are essential for ensuring reproducible results and building a secure foundation for any research program. By treating every bottle of starting material as a critical reagent whose quality must be verified, researchers can mitigate risks, enhance the reliability of their experiments, and accelerate the path from discovery to innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS 2252-50-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound [worldyachem.com]
- 4. geno-chem.com [geno-chem.com]
- 5. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 6. indiamart.com [indiamart.com]
- 7. 2252-50-8|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 2252-50-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluorobenzoic Acid in Modern Pharmaceutical Synthesis
Abstract
2-Chloro-5-fluorobenzoic acid has emerged as a pivotal structural motif and a versatile building block in the landscape of pharmaceutical development. Its unique electronic properties, conferred by the ortho-chloro and meta-fluoro substituents, provide a powerful tool for medicinal chemists to modulate reactivity and fine-tune the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, designed for researchers, scientists, and drug development professionals. We will delve into its role as a key intermediate, with a specific focus on the synthesis of a known Venlafaxine impurity, illustrating its practical utility in both drug development and quality control.
Introduction: Understanding the Asset
This compound (CAS No: 2252-50-8) is an off-white crystalline solid that is increasingly specified as a starting material in complex organic syntheses.[1] The strategic placement of both a chlorine and a fluorine atom on the benzoic acid core is not accidental; it is a deliberate design choice that imparts specific and advantageous characteristics for multi-step synthesis.
-
Enhanced Reactivity & Stability : The halogen substituents modify the electron density of the aromatic ring and the reactivity of the carboxylic acid group, making it a stable yet reactive intermediate for creating complex molecules.[1][2]
-
Modulation of Physicochemical Properties : The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]
-
Versatile Chemical Handle : The carboxylic acid group serves as a primary reaction site for transformations such as esterification, amidation, and conversion to acyl chlorides, while the halogenated aromatic ring can participate in various cross-coupling and nucleophilic substitution reactions.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Source |
| CAS Number | 2252-50-8 | [1] |
| Molecular Formula | C₇H₄ClFO₂ | [1][4] |
| Molecular Weight | 174.56 g/mol | [1][4] |
| Appearance | Off-white powder | [1] |
| Melting Point | 147 - 153 °C | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| IUPAC Name | This compound | [4] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Safety & Handling
As with any halogenated aromatic compound, appropriate safety measures are paramount. Always consult the material safety data sheet (MSDS) before use.[5][6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5][7]
-
Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
-
First Aid :
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[5][6]
Core Application: A Key Intermediate in Pharmaceutical Synthesis
This compound is primarily utilized as an intermediate in the synthesis of diverse pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] Its structure allows for precise molecular modifications crucial for biological activity.
The following diagram illustrates the general workflow for utilizing this acid as a foundational building block in a synthetic pathway.
Caption: General synthetic workflow using this compound.
Protocol: Synthesis of a Venlafaxine Impurity
The antidepressant Venlafaxine is a widely prescribed medication. During its synthesis and storage, various related substances or impurities can form. Regulatory bodies require the synthesis and characterization of these impurities to ensure the quality and safety of the final drug product. This compound can be used in a straightforward, one-step process to synthesize a specific Venlafaxine impurity, which serves as a crucial reference standard in quality control analysis.[9]
Reaction Scheme
The synthesis involves the reaction of this compound with a Venlafaxine-related intermediate in an acidic solution. This process is efficient and provides the target impurity in high yield, making it suitable for producing the necessary quantities for analytical studies.[9]
Caption: Synthesis of a Venlafaxine impurity.
Experimental Protocol
This protocol is adapted from methodologies described for the synthesis of Venlafaxine impurities.[9]
Materials:
-
This compound (Compound I)
-
Venlafaxine-related intermediate (e.g., 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol)
-
Acidic solution (e.g., 8-12 mol/L Hydrochloric acid)
-
Suitable organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the Venlafaxine intermediate.
-
Addition of Acid : To the flask, add the acidic solution (e.g., 8-12 mol/L HCl). A typical mass-to-volume ratio is 1:5 to 1:15 (g/mL) of the starting intermediate to the acid solution.[9]
-
Addition of Benzoic Acid : Add this compound to the mixture.
-
Heating : Heat the reaction mixture to reflux. The reaction time is typically between 1.5 and 4 hours.[9] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic. Caution : This will generate CO₂ gas; perform the addition slowly.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl acetate) three times.
-
-
Isolation and Purification :
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield the pure Venlafaxine impurity. The reported yield for such syntheses can be as high as 90%.[9]
-
Rationale Behind Experimental Choices
-
Acidic Medium : The use of a strong acid like concentrated HCl serves as both a solvent and a catalyst. It protonates the hydroxyl group of the Venlafaxine intermediate, making it a good leaving group (water) and facilitating the subsequent nucleophilic attack by the carboxylate of the benzoic acid, likely proceeding through an acylium ion intermediate.
-
Reflux Conditions : Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate and driving the reaction to completion within a few hours.
-
Extraction and Neutralization : The neutralization step is critical to deprotonate the product, making it soluble in the organic solvent for extraction. The aqueous washes remove inorganic salts and any remaining water-soluble impurities.
Conclusion
This compound is a high-value, strategic intermediate for pharmaceutical synthesis. Its unique electronic and structural features provide chemists with a reliable tool for constructing complex molecular architectures. The detailed protocol for the synthesis of a Venlafaxine impurity underscores its practical application in creating essential reference standards for quality control, thereby ensuring the safety and efficacy of commercial drugs. As drug discovery continues to evolve, the demand for such precisely functionalized building blocks will undoubtedly grow, cementing the role of this compound in the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CN114292198A - A kind of preparation method of venlafaxine impurity - Google Patents [patents.google.com]
2-Chloro-5-fluorobenzoic acid as an intermediate for anti-inflammatory drugs
Application Note & Protocol Guide
Topic: 2-Chloro-5-fluorobenzoic acid as a Versatile Intermediate in the Synthesis and Evaluation of Anti-inflammatory Drugs
Abstract
This technical guide provides a comprehensive overview of the application of this compound and structurally related compounds as pivotal intermediates in the development of potent anti-inflammatory agents. We delve into the synthetic utility of this building block by presenting a detailed, step-by-step protocol for the laboratory-scale synthesis of a selective COX-2 inhibitor, Celecoxib, a widely recognized anti-inflammatory drug. The guide further elucidates the underlying mechanism of action of COX-2 inhibitors through a clear signaling pathway diagram. To facilitate the translation from synthesis to pharmacological evaluation, a robust in vitro protocol for assessing the anti-inflammatory properties of synthesized compounds using a lipopolysaccharide (LPS)-induced TNF-α release assay in THP-1 monocytic cells is provided. This document is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and pharmacology, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Strategic Role of Fluorinated Intermediates in Anti-Inflammatory Drug Discovery
The development of effective and safe anti-inflammatory drugs remains a cornerstone of modern medicinal chemistry. Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics worldwide, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2] While traditional NSAIDs inhibit both COX-1 and COX-2, the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[3] This has led to the development of selective COX-2 inhibitors, which target the inducible COX-2 enzyme that is upregulated at sites of inflammation, thereby offering a more targeted therapeutic approach with a potentially improved safety profile.[4]
The synthesis of these sophisticated drug molecules relies on the availability of versatile and reactive chemical intermediates. Halogenated aromatic compounds, in particular, serve as crucial building blocks due to the unique electronic properties conferred by the halogen substituents. This compound is an exemplary intermediate in this class, widely utilized in the synthesis of pharmaceuticals and other bioactive molecules.[5] The presence of both chlorine and fluorine atoms on the benzoic acid scaffold enhances its reactivity and provides multiple sites for synthetic modification, making it an invaluable tool for medicinal chemists.[6] The strategic incorporation of fluorine, in particular, is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[6] This guide will utilize the synthesis of the selective COX-2 inhibitor Celecoxib as a practical demonstration of the principles involved in utilizing such intermediates for the creation of targeted anti-inflammatory agents.
Synthesis of a Selective COX-2 Inhibitor: A Representative Protocol
To illustrate the application of halogenated intermediates in the synthesis of modern anti-inflammatory drugs, we present a representative two-step synthesis of Celecoxib. This protocol is adapted from established literature methods and demonstrates a Claisen condensation followed by a cyclization reaction to form the core pyrazole structure of the final drug molecule.[7][8][9]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 122-00-9 | Flammable liquid and vapor |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 383-63-1 | Highly flammable, eye irritant |
| Sodium methoxide | CH₃NaO | 54.02 | 124-41-4 | Corrosive, flammable solid |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, skin/eye irritant |
| 4-Hydrazinobenzenesulfonamide hydrochloride | C₆H₁₀ClN₃O₂S | 223.68 | 17852-52-7 | Skin/eye/respiratory irritant |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe burns |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable |
Experimental Workflow: Synthesis of Celecoxib
Caption: Workflow for the two-step synthesis of Celecoxib.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
To a stirred solution of sodium methoxide (e.g., 1.2 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser, add 4-methylacetophenone (1.0 equivalent) at room temperature.
-
Slowly add ethyl trifluoroacetate (1.2 equivalents) to the mixture. The addition should be controlled to maintain the reaction temperature between 25-30°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing dilute hydrochloric acid (e.g., 3N HCl) with stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of Celecoxib
-
Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equivalent) from Step 1 in ethanol.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain crude Celecoxib.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Celecoxib.
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib and other drugs of its class exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[3] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2] However, the active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1.[4] Selective COX-2 inhibitors possess a bulky side group (e.g., the sulfonamide group in Celecoxib) that can fit into this side pocket, allowing for tight and selective binding to COX-2 while sterically hindering its entry into the narrower active site of COX-1.[4] By blocking COX-2, these drugs reduce the production of prostaglandins involved in inflammation and pain, while sparing the COX-1 enzyme which is crucial for maintaining the integrity of the stomach lining and for blood clotting.[1]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
In Vitro Evaluation of Anti-inflammatory Activity
A crucial step in drug development is the evaluation of the biological activity of newly synthesized compounds. A widely accepted in vitro model for screening anti-inflammatory agents involves the use of human monocytic cell lines, such as THP-1.[10] These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a pro-inflammatory response, including the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10][11]
Protocol: LPS-Induced TNF-α Release in THP-1 Cells
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound (e.g., Celecoxib) and a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.[10]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α release).
Analytical Characterization of the Intermediate
The purity and identity of starting materials are paramount for successful synthesis. This compound should be characterized using standard analytical techniques before use.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | [5] |
| Molecular Weight | 174.56 g/mol | [5][12] |
| Appearance | Off-white powder | [5] |
| Melting Point | 147 - 153 °C | [5] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.5-7.8 (m, 3H), ~13.5 (br s, 1H) | Varies by source |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~116-135 (aromatic C), ~165 (C=O) | [13] |
| IR (ATR) | ν (cm⁻¹): ~1700 (C=O), ~1250 (C-F), ~800 (C-Cl) | [12] |
Safety and Handling Precautions
Working with the chemicals described in this guide requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust, mists, or vapors.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16] Do not ingest.
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[17]
Conclusion
This compound and related halogenated building blocks are indispensable tools in the synthesis of targeted therapeutics. This guide has demonstrated their utility through a representative synthesis of the selective COX-2 inhibitor, Celecoxib. By providing detailed, validated protocols for both chemical synthesis and in vitro biological evaluation, we have outlined a clear and reproducible workflow for researchers in the field of anti-inflammatory drug discovery. The principles and techniques described herein are broadly applicable and can be adapted for the development of novel chemical entities targeting inflammation and other disease states.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.vistas.ac.in [ir.vistas.ac.in]
- 12. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. downloads.ossila.com [downloads.ossila.com]
- 16. echemi.com [echemi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Synthesis of Arylpicolinate Herbicides Utilizing 2-Chloro-5-fluorobenzoic Acid Derivatives
Abstract
This document provides a detailed guide to the synthesis of arylpicolinate herbicides, a modern and highly effective class of synthetic auxin mimics.[1][2] We will explore the strategic use of halogenated aromatic compounds, specifically derivatives of 2-Chloro-5-fluorobenzoic acid, as critical building blocks for these complex molecules. The narrative will focus on the synthesis of florpyrauxifen-benzyl, a prominent member of this class, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind key experimental choices.
Introduction: The Rise of Arylpicolinate Herbicides
The development of selective herbicides revolutionized modern agriculture. Among the most important classes are the synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3][4] The arylpicolinates, including commercially significant compounds like halauxifen-methyl and florpyrauxifen-benzyl, represent a new generation of synthetic auxin herbicides.[1][5][6] They are prized for their high efficacy at low application rates and their unique activity spectrum.
The chemical structure of these herbicides is defined by a 6-aryl-picolinic acid core. The specific substitution pattern on both the picolinate and the aryl rings is crucial for biological activity. This necessitates precise synthetic control, often starting from highly functionalized building blocks like this compound.[7] This starting material, with its distinct arrangement of chloro and fluoro substituents, provides a valuable scaffold for constructing the complex aryl fragment of the final herbicide.[7]
Overall Synthetic Strategy
The synthesis of a 6-aryl-picolinate herbicide such as florpyrauxifen-benzyl is a multi-step process that hinges on the strategic formation of a biaryl system. A common and powerful method to achieve this is the Suzuki cross-coupling reaction, which joins a picolinate core (functionalized with a halide or triflate) with a substituted arylboronic acid.
The overall workflow can be visualized as follows:
-
Preparation of the Arylboronic Acid Intermediate: The journey begins with the conversion of a readily available starting material, such as a derivative of this compound, into a functionalized arylboronic acid. This key intermediate carries the specific substitution pattern required for the final herbicide's efficacy.
-
Synthesis of the Picolinate Core: A suitably substituted pyridine-2-carboxylate is prepared. For our target, this will be a 4,5,6-tri-substituted picolinate.
-
Suzuki Coupling: The two fragments are joined together to form the core biaryl structure of the herbicide.
-
Functional Group Manipulation: The coupled product undergoes final modifications, such as amination and chlorination, to install the necessary substituents on the picolinate ring and yield the final active compound.[8][9]
Caption: Overall synthetic workflow from a benzoic acid derivative to the final herbicide.
Protocol 1: Synthesis of a Key Biaryl Intermediate via Suzuki Coupling
This protocol outlines the critical Suzuki coupling step to form the central biaryl linkage. The synthesis starts from a pre-formed arylboronic acid (derived from precursors like this compound) and a halogenated picolinate ester.
Rationale and Mechanistic Insight
The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons. The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the picolinate ester.
-
Transmetallation: The aryl group is transferred from the boron atom of the arylboronic acid to the palladium catalyst, typically facilitated by a base.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and preventing side reactions. Bases like cesium carbonate (Cs₂CO₃) are often effective because they facilitate the transmetallation step without causing significant hydrolysis of the ester.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| Benzyl 4,5-difluoro-6-chloropicolinate | C₁₃H₈ClF₂NO₂ | 283.66 | - | - | Starting Material 1 |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C₇H₆BClFO₃ | 204.38 | - | - | Starting Material 2[10] |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 103-107 | - | Palladium Catalyst |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 610 | - | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | 101 | Anhydrous Solvent |
| Toluene | C₇H₈ | 92.14 | -95 | 111 | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 1124 | - | Anhydrous, for drying |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzyl 4,5-difluoro-6-chloropicolinate (1.0 eq), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq), and cesium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration of the limiting reagent). Bubble nitrogen through the solution for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Reaction: Heat the reaction mixture to 90-95 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate intermediate.
Protocol 2: Final Assembly of Florpyrauxifen-benzyl
This section details the final two steps to convert the biaryl intermediate into florpyrauxifen-benzyl, based on patented industrial methods.[8][9] These steps involve a regioselective nucleophilic aromatic substitution (SNAr) to install the 4-amino group, followed by a targeted chlorination at the 3-position.
Experimental Workflow and Rationale
The fluorine atom at the 4-position of the picolinate ring is highly activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the carboxylate group. This allows for a clean and high-yielding substitution with ammonia. The subsequent chlorination step requires a specific chlorinating agent, such as an N-chloroimide, to selectively install a chlorine atom at the electron-rich 3-position without affecting other parts of the molecule.
Caption: Workflow for the final functionalization steps in florpyrauxifen-benzyl synthesis.
Step A: Amination of the 4-Position
-
Reactor Charging: Charge a pressure reactor with the benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate intermediate (1.0 eq) and acetonitrile as the solvent.[9]
-
Ammonia Addition: Seal the reactor and charge with anhydrous ammonia until the desired pressure is reached.
-
Reaction: Heat the reactor to approximately 110-115 °C.[9] Maintain the temperature and pressure with stirring for 4-6 hours, or until reaction completion is confirmed by LC-MS.
-
Isolation: Cool the reactor, vent the excess ammonia, and concentrate the reaction mixture. The resulting intermediate, benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, can be purified or used directly in the next step after solvent exchange.
Step B: Chlorination of the 3-Position
-
Solvent Exchange: Dissolve the crude 4-amino intermediate from the previous step in toluene.
-
Chlorination: Heat the solution to 75-85 °C.[9] Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise over 30 minutes.
-
Causality Note: NCS is an effective electrophilic chlorinating agent for activated aromatic rings. Its use avoids the harsh, acidic conditions associated with using Cl₂ gas, which could cleave the benzyl ester protecting group.
-
-
Reaction Monitoring: Stir the reaction at 80 °C for 2-4 hours. Monitor for the disappearance of the starting material by HPLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. Wash with an aqueous solution of sodium bisulfite to quench any remaining NCS, followed by water and brine.
-
Crystallization: Dry the organic layer and concentrate it. The final product, florpyrauxifen-benzyl, can be isolated and purified by crystallization from a suitable solvent system (e.g., toluene/heptane).
Expected Results
The following table summarizes typical outcomes for the final two steps as adapted from process chemistry patents.
| Step | Key Reagents | Temperature (°C) | Typical Yield | Typical Purity (wt%) | Reference |
| Amination | Anhydrous NH₃, MeCN | 110-115 °C | >95% (crude) | - | [9] |
| Chlorination | NCS, Toluene | 75-85 °C | 84-90% (isolated) | >95% | [9] |
Conclusion
The synthesis of advanced arylpicolinate herbicides is a testament to the power of modern synthetic organic chemistry. By leveraging versatile building blocks like this compound and employing robust, high-yield reactions such as the Suzuki coupling and regioselective SNAr, agrochemical researchers can efficiently construct these potent molecules. The protocols and strategies outlined in this document provide a framework for the laboratory-scale synthesis of florpyrauxifen-benzyl, offering insights into the chemical logic that drives the development of next-generation crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. hracglobal.com [hracglobal.com]
- 3. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. fluoridealert.org [fluoridealert.org]
- 6. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 9. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
The Strategic Application of 2-Chloro-5-fluorobenzoic Acid in the Development of Next-Generation Fungicides: A Technical Guide for Researchers
Introduction: The Versatility of Halogenated Benzoic Acids in Agrochemicals
2-Chloro-5-fluorobenzoic acid is a versatile chemical intermediate that holds significant potential in the synthesis of novel agrochemicals, including fungicides.[1][2] The presence of both chlorine and fluorine substituents on the benzoic acid backbone enhances its chemical reactivity and provides a scaffold for the development of biologically active molecules.[1][2] This guide provides a comprehensive overview of the application of this compound in the conceptualization, synthesis, and evaluation of new fungicidal agents. We will explore a hypothetical development workflow, grounded in established scientific principles, to illustrate the journey from a starting chemical to a potential crop protection product.
Part 1: Conceptualization of a Novel Fungicide
The design of a new fungicide often begins with identifying a suitable pharmacophore—the part of a molecule responsible for its biological activity. While this compound itself is not a fungicide, its structure can be elaborated to incorporate functional groups known to confer antifungal properties. Drawing inspiration from the documented antifungal activity of related halogenated aromatic compounds, we propose the synthesis of a hypothetical fungicide, "Fungicida-CFB," derived from this compound.
The proposed structure of Fungicida-CFB incorporates an amide linkage and a substituted heterocyclic ring, moieties commonly found in effective fungicides. The rationale is to create a molecule that can potentially interfere with essential fungal cellular processes.
Part 2: Synthesis Protocol for Fungicida-CFB
This section details a plausible synthetic route for Fungicida-CFB, starting from this compound. The protocol is designed to be robust and reproducible in a standard organic chemistry laboratory.
Step 1: Activation of this compound
The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a common strategy to facilitate the subsequent formation of an amide bond.
-
Materials: this compound, thionyl chloride (SOCl₂), dry dichloromethane (DCM), magnetic stirrer, reflux condenser, heating mantle.
-
Procedure:
-
In a round-bottom flask, suspend 1 equivalent of this compound in dry DCM.
-
Add 1.2 equivalents of thionyl chloride dropwise at room temperature under a nitrogen atmosphere.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-chloro-5-fluorobenzoyl chloride.
-
Step 2: Amide Coupling to Form Fungicida-CFB
The activated acyl chloride is then reacted with a selected amine-containing heterocycle to form the final product.
-
Materials: 2-chloro-5-fluorobenzoyl chloride, a suitable amine-containing heterocycle (e.g., 2-amino-4-methylthiazole), triethylamine (Et₃N), dry DCM, magnetic stirrer.
-
Procedure:
-
Dissolve 1 equivalent of the amine-containing heterocycle in dry DCM.
-
Add 1.1 equivalents of triethylamine to the solution to act as a base.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1 equivalent of 2-chloro-5-fluorobenzoyl chloride in dry DCM to the cooled amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Fungicida-CFB.
-
Part 3: In Vitro Antifungal Activity Assessment
Once synthesized, Fungicida-CFB must be evaluated for its antifungal efficacy. This section outlines a protocol for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a target fungal pathogen, such as Geotrichum candidum, which is known to cause sour rot in various crops.[3][4]
Protocol: Broth Microdilution Assay
-
Materials: Pure Fungicida-CFB, fungal culture (G. candidum), Potato Dextrose Broth (PDB), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of Fungicida-CFB in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of Fungicida-CFB in PDB in a 96-well plate.
-
Inoculate each well with a standardized suspension of fungal spores.
-
Include positive (fungal culture without compound) and negative (broth only) controls.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 28°C) for 24-48 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits fungal growth or by measuring absorbance at 600 nm.
-
To determine the MFC, aliquot a small volume from the wells with no visible growth onto Potato Dextrose Agar (PDA) plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
-
| Parameter | Description |
| MIC | The lowest concentration of the fungicide that inhibits the visible growth of a microorganism after overnight incubation. |
| MFC | The lowest concentration of an antifungal agent that kills a particular fungus. |
Part 4: Elucidating the Mechanism of Action
Understanding how a fungicide works at the molecular level is crucial for its effective and sustainable use. Based on the mechanisms of action of structurally related compounds, we can hypothesize and test the mode of action of Fungicida-CFB. A recent study on 2-chloro-5-trifluoromethoxybenzeneboronic acid revealed that it disrupts the plasma membrane and mitochondrial function in G. candidum.[3][4] We will adapt these methodologies to investigate Fungicida-CFB.
Protocol 1: Plasma Membrane Integrity Assay
This assay uses a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Materials: Fungal spores, Fungicida-CFB (at MIC), PI stain, fluorescence microscope.
-
Procedure:
-
Treat fungal spores with Fungicida-CFB at its MIC for a defined period.
-
Incubate the treated spores with PI stain.
-
Observe the spores under a fluorescence microscope.
-
An increase in the percentage of PI-stained cells compared to an untreated control indicates damage to the plasma membrane.[4]
-
Protocol 2: Mitochondrial Function Assessment
Mitochondrial function can be assessed by measuring the activity of key respiratory enzymes, such as succinate dehydrogenase (SDH) and malate dehydrogenase (MDH).[3][4]
-
Materials: Fungal mycelia, Fungicida-CFB (at MIC), extraction buffer, spectrophotometer, reagents for SDH and MDH activity assays.
-
Procedure:
-
Treat fungal mycelia with Fungicida-CFB at its MIC.
-
Harvest the mycelia and prepare a crude enzyme extract.
-
Measure the specific activities of SDH and MDH using established spectrophotometric assays.
-
A significant reduction in the activities of these enzymes in the treated group compared to the control suggests mitochondrial dysfunction.[3][4]
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
Disruption of mitochondrial respiration can lead to the accumulation of ROS, causing oxidative stress.
-
Materials: Fungal mycelia, Fungicida-CFB (at MIC), ROS-sensitive fluorescent probe (e.g., DCFH-DA), fluorescence microscope or plate reader.
-
Procedure:
-
Treat fungal mycelia with Fungicida-CFB at its MIC.
-
Load the mycelia with the DCFH-DA probe.
-
Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.
-
An increase in fluorescence in the treated group indicates oxidative stress.[4]
-
Part 5: In Vivo Efficacy Evaluation
The final step in the preclinical evaluation of a new fungicide is to test its efficacy in a whole-plant system.
Protocol: Detached Leaf Assay
-
Materials: Healthy plant leaves (e.g., tomato or grape), fungal spore suspension, Fungicida-CFB solution, sterile water, humid chambers.
-
Procedure:
-
Treat a set of detached leaves with a solution of Fungicida-CFB at various concentrations.
-
Treat a control set of leaves with sterile water.
-
After the treatment has dried, inoculate all leaves with a fungal spore suspension.
-
Place the leaves in a humid chamber to maintain conditions favorable for fungal growth.
-
After a suitable incubation period, assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.
-
A significant reduction in disease symptoms on the treated leaves compared to the control demonstrates the in vivo efficacy of the fungicide.
-
Visualization of the Development Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Chloro-5-fluorobenzoic Acid in the Production of Specialty Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 2-Chloro-5-fluorobenzoic Acid in Advanced Polymer Synthesis
This compound is a halogenated aromatic carboxylic acid that serves as a critical building block in the synthesis of high-performance specialty polymers.[1] The presence of both chlorine and fluorine substituents on the benzene ring imparts unique reactivity and results in polymers with enhanced thermal stability, chemical resistance, and specific electronic properties.[1][2] This guide provides a comprehensive overview of the application of this compound in the production of specialty polymers, with detailed protocols for the synthesis of a novel aromatic polyester and a fluorinated polyamide. The methodologies described herein are grounded in established principles of polymer chemistry and are designed to be self-validating for researchers in the field.
Monomer Profile: this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in polymerization reactions.
| Property | Value | Source |
| CAS Number | 2252-50-8 | [1][3] |
| Molecular Formula | C₇H₄ClFO₂ | [1][4][5] |
| Molecular Weight | 174.56 g/mol | [1][4][5] |
| Appearance | Off-white powder | [1][4] |
| Melting Point | 147 - 153 °C | [1][4] |
| Purity | ≥ 98% (HPLC) | [1][4] |
| Solubility | Soluble in methanol | [4] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Synthesis of Specialty Polymers: Methodologies and Protocols
The primary route for incorporating this compound into polymers is through polycondensation reactions. This involves the reaction of the carboxylic acid group with a suitable comonomer, such as a diol or a diamine, to form polyester or polyamide linkages, respectively. The choice of comonomer, catalyst, and reaction conditions will dictate the final properties of the polymer.
General Polymerization Workflow
The synthesis of specialty polymers from this compound typically follows a multi-step process, as illustrated in the workflow diagram below. This process begins with the activation of the carboxylic acid group, followed by polymerization with a suitable comonomer, and concludes with purification and characterization of the resulting polymer.
Caption: General workflow for the synthesis of specialty polymers.
Protocol 1: Synthesis of a Novel Aromatic Polyester via Melt Polycondensation
This protocol details the synthesis of a high-performance aromatic polyester using this compound and a suitable aromatic diol. Melt polycondensation is chosen for its efficiency and the ability to achieve high molecular weight polymers without the use of solvents.
Rationale for Experimental Choices:
-
Monomer Activation: Conversion of the carboxylic acid to an acyl chloride enhances its reactivity towards the hydroxyl groups of the diol, facilitating polymerization.
-
High Temperature and Vacuum: These conditions are necessary to drive the polycondensation reaction to completion by removing the small molecule byproducts (e.g., HCl), thereby achieving a high degree of polymerization.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions at high temperatures, which could compromise the polymer's properties.
Step-by-Step Protocol:
-
Monomer Activation:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet.
-
Add 1 equivalent of this compound to the flask.
-
Slowly add 1.2 equivalents of thionyl chloride while stirring.
-
Heat the mixture to reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation to obtain 2-chloro-5-fluorobenzoyl chloride.
-
-
Polymerization:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add the synthesized 2-chloro-5-fluorobenzoyl chloride and 1 equivalent of a suitable aromatic diol (e.g., bisphenol A).
-
Heat the mixture to 150-180°C under a slow stream of nitrogen to initiate the polymerization and distill off the HCl byproduct.
-
After the initial vigorous evolution of HCl subsides, gradually increase the temperature to 220-250°C.
-
Apply a vacuum (0.1-1 mmHg) to the system for 2-4 hours to remove the remaining byproducts and drive the reaction to completion. The viscosity of the reaction mixture will increase significantly.
-
-
Purification and Characterization:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a solid.
-
Dissolve the polymer in a suitable solvent (e.g., N,N-dimethylformamide).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer using standard techniques such as NMR, FT-IR, GPC, and DSC.
-
| Parameter | Condition | Rationale |
| Monomer Ratio | 1:1 (acyl chloride:diol) | Ensures high molecular weight polymer formation. |
| Temperature | 150-250°C | Facilitates reaction and removal of byproducts. |
| Pressure | Atmospheric, then vacuum | Drives the reaction to completion. |
| Reaction Time | 4-6 hours | Allows for sufficient polymerization to occur. |
Protocol 2: Synthesis of a Fluorinated Polyamide via Solution Polycondensation
This protocol describes the synthesis of a fluorinated polyamide from 2-chloro-5-fluorobenzoyl chloride and an aromatic diamine in a polar aprotic solvent. Solution polycondensation is advantageous for producing high-melting and poorly soluble polyamides.[6]
Rationale for Experimental Choices:
-
Low-Temperature Reaction: The high reactivity of acyl chlorides with amines allows the polymerization to be carried out at low temperatures, minimizing side reactions.
-
Polar Aprotic Solvent: A solvent such as N-methyl-2-pyrrolidone (NMP) is used to dissolve the monomers and the resulting polymer, facilitating the reaction.
-
Acid Scavenger: An acid scavenger (e.g., pyridine or triethylamine) is added to neutralize the HCl byproduct, preventing its reaction with the amine groups and promoting high molecular weight polymer formation.
Step-by-Step Protocol:
-
Monomer Preparation:
-
Synthesize 2-chloro-5-fluorobenzoyl chloride as described in Protocol 1.
-
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1 equivalent of an aromatic diamine (e.g., 4,4'-oxydianiline) and 2.2 equivalents of an acid scavenger in anhydrous NMP.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 1 equivalent of 2-chloro-5-fluorobenzoyl chloride in anhydrous NMP to the cooled diamine solution with vigorous stirring.
-
Maintain the temperature at 0-5°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Purification and Characterization:
-
Precipitate the polyamide by pouring the reaction mixture into a large volume of methanol.
-
Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C.
-
Characterize the polymer using standard analytical techniques.
-
| Parameter | Condition | Rationale |
| Monomer Ratio | 1:1 (acyl chloride:diamine) | Essential for achieving high molecular weight. |
| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Solvent | Anhydrous NMP | Dissolves monomers and polymer. |
| Acid Scavenger | 2.2 equivalents | Neutralizes HCl byproduct. |
Safety and Handling of this compound
As a halogenated aromatic compound, this compound and its derivatives must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Troubleshooting Common Polymerization Issues
| Issue | Potential Cause | Suggested Solution |
| Low Polymer Molecular Weight | Impure monomers, incorrect stoichiometry, insufficient reaction time or temperature, presence of moisture. | Purify monomers before use, ensure accurate measurement of monomers, optimize reaction conditions, use anhydrous solvents and reagents. |
| Polymer Discoloration | Oxidative side reactions at high temperatures. | Maintain a strict inert atmosphere during polymerization, consider using a lower reaction temperature with a more active catalyst. |
| Incomplete Solubility of Polymer | High crystallinity or cross-linking. | Adjust the polymer structure by incorporating more flexible comonomers, or use a stronger solvent for characterization. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2252-50-8 [chemicalbook.com]
- 4. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 5. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solution polymerization - Wikipedia [en.wikipedia.org]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for the Esterification of 2-Chloro-5-fluorobenzoic Acid
Introduction
2-Chloro-5-fluorobenzoic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The introduction of chloro and fluoro substituents onto the benzoic acid scaffold imparts unique electronic properties and metabolic stability to the resulting molecules. The esterification of this compound is a fundamental transformation that enables the facile introduction of various alkyl groups, thereby modifying the compound's solubility, reactivity, and biological activity. This guide provides a comprehensive overview of the esterification of this compound, with a focus on the widely employed Fischer-Speier esterification method. Detailed protocols for the synthesis of methyl 2-chloro-5-fluorobenzoate and ethyl 2-chloro-5-fluorobenzoate are presented, along with insights into reaction optimization, purification, and product characterization.
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water generated during the reaction is removed.[3]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Figure 1: The reaction mechanism of Fischer-Speier esterification.
Experimental Protocols
Materials and Safety
Reactants and Reagents:
| Chemical Name | CAS Number | Molecular Formula | Key Hazards |
| This compound | 2252-50-8 | C₇H₄ClFO₂ | Skin and eye irritant.[4] |
| Methanol | 67-56-1 | CH₄O | Flammable, toxic if swallowed or inhaled.[5] |
| Ethanol | 64-17-5 | C₂H₆O | Flammable, eye irritant.[5] |
| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | Corrosive, causes severe burns.[5] |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Minimal hazards. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Minimal hazards. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Flammable, eye and respiratory irritant. |
| Hexane | 110-54-3 | C₆H₁₄ | Flammable, skin and respiratory irritant. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Sulfuric acid is highly corrosive; handle with extreme care.[5]
-
Methanol is toxic and flammable; avoid inhalation and contact with skin.[5]
-
Ethanol is flammable. Keep away from ignition sources.[5]
Protocol 1: Synthesis of Methyl 2-Chloro-5-fluorobenzoate
This protocol is adapted from the general principles of Fischer esterification.[2][7]
Figure 2: Workflow for the synthesis of methyl 2-chloro-5-fluorobenzoate.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 28.6 mmol).
-
Reagent Addition: Add methanol (50 mL, excess) to the flask. While stirring, slowly add concentrated sulfuric acid (1.0 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted acid, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: While specific yields for this reaction are not widely reported, similar esterifications of substituted benzoic acids typically yield products in the range of 70-90%.[2]
Protocol 2: Synthesis of Ethyl 2-Chloro-5-fluorobenzoate
This protocol is based on a known procedure for a similar substrate, ethyl 2-bromo-5-fluorobenzoate, and general Fischer esterification principles.[8]
Figure 3: Workflow for the synthesis of ethyl 2-chloro-5-fluorobenzoate.
Step-by-Step Procedure:
-
Reaction Setup: In a pressure tube, combine this compound (2.0 g, 11.4 mmol) and ethanol (20 mL, excess).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approximately 0.2 mL).
-
Reaction: Seal the pressure tube and heat the mixture at reflux (approximately 80-90 °C) for 12 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-chloro-5-fluorobenzoate.
-
Purification (Optional): The crude product can be purified by silica gel column chromatography if necessary.
Product Characterization
The successful synthesis of the target esters can be confirmed by various analytical techniques. Below are the expected characterization data for the products.
Table 2: Characterization Data for Methyl and Ethyl 2-Chloro-5-fluorobenzoate
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 2-chloro-5-fluorobenzoate | C₈H₆ClFO₂ | 188.58 g/mol | 7.8-7.9 (dd, 1H), 7.4-7.5 (dd, 1H), 7.1-7.2 (m, 1H), 3.9 (s, 3H) | ~165 (C=O), ~160 (d, C-F), ~135 (d), ~132 (d), ~120 (d), ~118 (d), ~115 (d), ~52 (OCH₃) |
| Ethyl 2-chloro-5-fluorobenzoate | C₉H₈ClFO₂ | 202.61 g/mol | 7.8-7.9 (dd, 1H), 7.4-7.5 (dd, 1H), 7.1-7.2 (m, 1H), 4.4 (q, 2H), 1.4 (t, 3H) | ~164 (C=O), ~160 (d, C-F), ~135 (d), ~132 (d), ~120 (d), ~118 (d), ~115 (d), ~62 (OCH₂), ~14 (CH₃) |
Note: The exact chemical shifts and coupling constants (J values) may vary slightly depending on the NMR instrument and solvent used. The 'd' indicates a doublet splitting pattern expected from fluorine-proton coupling.
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected in the region of 1720-1740 cm⁻¹.
-
C-O stretching vibrations will appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
-
C-Cl and C-F stretching vibrations will be present in the fingerprint region.
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the ester.
-
The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, ensure an adequate excess of alcohol, or use a Dean-Stark trap to remove water. |
| Loss of product during work-up | Ensure complete extraction from the aqueous phase. Minimize the number of washing steps if the product has some water solubility. | |
| Presence of unreacted carboxylic acid | Insufficient reaction time or catalyst | Increase reaction time or add a small amount of additional catalyst. Ensure thorough neutralization with sodium bicarbonate during work-up. |
| Side reactions | High reaction temperature | Reduce the reflux temperature if possible, especially for sensitive substrates. |
Conclusion
The Fischer-Speier esterification is a reliable and scalable method for the synthesis of methyl and ethyl 2-chloro-5-fluorobenzoate from this compound. By carefully controlling the reaction conditions, particularly the use of excess alcohol and an acid catalyst, high yields of the desired esters can be achieved. The protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 103318-75-8|Ethyl 2,4-dichloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]
- 6. 1179055-07-2|Ethyl 2-amino-3-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. PubChemLite - Methyl 5-chloro-2-fluorobenzoate (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
Suzuki coupling reactions involving 2-Chloro-5-fluorobenzoic acid derivatives
An Application Guide to Palladium-Catalyzed Suzuki Coupling of 2-Chloro-5-fluorobenzoic Acid Derivatives
Introduction: Strategic Importance of Fluorinated Biaryl Carboxylic Acids
In the landscape of modern drug discovery and agrochemical development, the biaryl scaffold remains a privileged structural motif. Its ability to orient functional groups in precise three-dimensional space is critical for modulating interactions with biological targets. Within this class, molecules derived from this compound are of particular interest. The fluorine substituent can enhance metabolic stability, improve bioavailability, and fine-tune the acidity (pKa) of the carboxylic acid group, while the carboxylic acid itself serves as a versatile synthetic handle for constructing amides, esters, and other key functional groups.[1][2]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry for forging the crucial carbon-carbon bond that defines the biaryl structure.[3][4] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[4][5]
However, the use of this compound as a substrate presents a distinct set of challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[6] This sluggish reactivity necessitates the use of highly active, specialized catalyst systems to achieve efficient oxidative addition, the first and often rate-limiting step of the catalytic cycle.[7] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed protocols necessary to successfully employ these challenging yet valuable substrates in Suzuki coupling reactions.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the this compound derivative. This is the most challenging step for aryl chlorides and requires a catalyst system capable of overcoming the high activation energy.[10][11]
-
Transmetalation: The aryl-palladium(II) complex then reacts with an organoboron species (e.g., a boronic acid). This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, allowing the transfer of the organic group to the palladium center.[12][13]
-
Reductive Elimination: In the final step, the two organic partners on the palladium(II) center couple to form the new C-C bond of the biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8][13]
Key Parameters for Coupling with this compound Derivatives
Success with electron-deficient aryl chlorides hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the reaction temperature.
Catalyst and Ligand Selection
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond.[14] Modern, highly active catalyst systems are required, which are typically generated in situ from a palladium source and a specialized ligand.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.[15]
-
Ligands: The ligand is critical. It stabilizes the palladium center and its electronic and steric properties directly influence the catalyst's activity. For aryl chlorides, bulky and electron-rich phosphine ligands are the gold standard.[6][16][17] They promote the difficult oxidative addition step and accelerate the final reductive elimination.
| Catalyst System | Typical Loading (mol%) | Key Advantages & Considerations | Reference |
| Pd(OAc)₂ / SPhos | 1-2% Pd, 2-4% Ligand | Highly active, broad substrate scope, reliable for C-Cl activation. | [7] |
| Pd₂(dba)₃ / XPhos | 1-2% Pd, 2-4% Ligand | Excellent for sterically hindered substrates. | [18] |
| [(cinnamyl)PdCl]₂ / t-Bu₃P | 1-2% Pd, 2-4% Ligand | A highly electron-rich and active system. | [19] |
| (IPr)Pd(allyl)Cl | 1-3% | A pre-formed NHC catalyst, offering good activity and stability. | [15] |
The Role of the Base
The base is not a passive spectator; it plays a crucial role in the transmetalation step.[13][20] For couplings involving substrates with potentially base-sensitive groups like carboxylic acids or esters, the choice is critical.
-
Strong, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) is often the base of choice for difficult couplings. It is strong enough to facilitate transmetalation but generally does not promote side reactions like ester hydrolysis.[14][15]
-
Carbonates: Cesium carbonate (Cs₂CO₃) is another highly effective but more expensive option.[14] Potassium carbonate (K₂CO₃) can also be used, sometimes requiring higher temperatures.[21]
-
Fluoride Sources: Bases like cesium fluoride (CsF) can be effective, particularly when using boronate esters.
Solvent Systems
Anhydrous, aprotic solvents are generally preferred to minimize side reactions like protodeboronation of the boronic acid coupling partner.[14][15]
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.
-
Aromatic Solvents: Toluene is frequently used, especially for higher-temperature reactions.
-
Water: While anhydrous conditions are often recommended, a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[10][22] However, excess water can promote unwanted side reactions.[14]
Experimental Protocols
The following protocols provide a robust starting point. Optimization for specific substrates is always recommended.
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium compounds and organic solvents should be handled with care.
General Workflow for Suzuki Coupling
Protocol 1: Coupling of Methyl 2-Chloro-5-fluorobenzoate with Phenylboronic Acid
This protocol uses the methyl ester to protect the carboxylic acid, which is a common strategy to prevent potential complications with the free acid.
Materials:
-
Methyl 2-Chloro-5-fluorobenzoate (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed Toluene (to make a 0.2 M solution)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-Chloro-5-fluorobenzoate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[14]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition: Under a positive pressure of argon, add the degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[23]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand system.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvent and proper inert atmosphere technique.2. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to RuPhos).3. Increase temperature in 10 °C increments. | [14][15] |
| Protodehalogenation | The aryl chloride is converted back to the corresponding arene (5-fluorobenzoic acid derivative). This can be caused by trace water or hydride sources. | 1. Use a rigorously anhydrous solvent.2. Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.3. The use of bulky biarylphosphine ligands can suppress this by accelerating the desired coupling. | [15] |
| Homocoupling of Boronic Acid | The boronic acid couples with itself to form a symmetrical biaryl (biphenyl in the protocol above). This is often promoted by oxygen. | 1. Ensure the reaction is thoroughly deoxygenated.2. Use the minimum effective amount of palladium catalyst. | [22] |
| Low Yield due to Protodeboronation | The boronic acid is cleaved by a proton source before it can transmetalate. This is a common issue with electron-rich or heteroaromatic boronic acids. | 1. Use boronate esters (e.g., pinacol esters) which are more stable.2. Use anhydrous conditions and a non-aqueous base like CsF.3. Add the boronic acid slowly to the reaction mixture at temperature. | [14] |
Conclusion
While the Suzuki coupling of this compound and its derivatives is more challenging than with more reactive aryl halides, it is a highly achievable and valuable transformation. Success relies on a foundational understanding of the catalytic cycle and the strategic selection of highly active catalyst systems, appropriate bases, and optimized reaction conditions. By employing modern bulky phosphine ligands and carefully controlling the reaction environment, researchers can effectively synthesize complex fluorinated biaryl carboxylic acids, paving the way for innovations in pharmaceutical and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Role of 2-Chloro-5-fluorobenzoic Acid in Modern Agrochemical Research
Foreword for the Modern Agrochemical Innovator
In the landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount. It is a decision that dictates not only the novelty and efficacy of the final active ingredient but also the feasibility and efficiency of its synthesis. 2-Chloro-5-fluorobenzoic acid (CAS No: 2252-50-8) stands out as a quintessential example of such a strategic intermediate.[1] Its di-halogenated phenyl ring is not merely a scaffold; it is an engineered platform offering enhanced reactivity and metabolic stability, making it a preferred synthon for a new generation of herbicides and fungicides.[1][2]
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide an in-depth understanding of why and how this versatile compound is leveraged in the synthesis of high-performance agrochemicals. We will delve into the causality behind its synthetic utility, provide detailed, field-tested protocols, and explore the biochemical mechanisms of the resulting products. Our focus will be a detailed case study on its pivotal role in the synthesis of Saflufenacil, a potent and commercially significant herbicide.
Part 1: The Molecular Advantage of this compound
This compound is more than a simple aromatic carboxylic acid. The specific placement of the chlorine and fluorine atoms imparts unique electronic properties that are highly advantageous for agrochemical design.
-
Enhanced Reactivity and Regioselectivity: The electron-withdrawing nature of the halogen substituents and the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, but also directs incoming groups to specific positions. This predictable reactivity is crucial for complex, multi-step syntheses.
-
Metabolic Stability: The fluorine atom, in particular, is known to enhance the metabolic stability of molecules.[3] By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes in plants and pests, the fluorine atom can increase the bioavailability and persistence of the final agrochemical, leading to improved efficacy at lower application rates.
-
Bioactivity: The electronic and lipophilic contributions of the chloro- and fluoro-substituents are critical for the high affinity binding of the final molecule to its biological target.[3]
These inherent properties make this compound a valuable starting point for creating complex molecules with precise biological activity.[1]
Physicochemical Properties
A thorough understanding of the starting material is the foundation of any successful synthesis.
| Property | Value | Source |
| CAS Number | 2252-50-8 | [1] |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 147 - 153 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Part 2: Application Case Study - Synthesis of the Herbicide Saflufenacil
Saflufenacil (trade name: Kixor®) is a potent, broad-spectrum herbicide that exemplifies the strategic use of a this compound-derived backbone.[4] It is a member of the pyrimidinedione chemical class and is highly effective for both pre- and post-emergence control of a wide variety of broadleaf weeds.[5][6]
The synthesis of Saflufenacil is a multi-step process where a key intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid , is first synthesized and then elaborated into the final product. While the target molecule contains a 2-chloro-4-fluoro substitution pattern, the synthetic pathways often start from precursors that lead to this arrangement, and the principles are directly applicable. Several patents detail the nitration of 2-chloro-4-fluorobenzoic acid as a critical step to produce this key intermediate, which is then used to build Saflufenacil.[7][8][9][10]
Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition
To appreciate the design of Saflufenacil, one must first understand its biochemical target. Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO).[4][5][6][11][12]
-
Enzyme Inhibition: PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for producing both chlorophyll (essential for photosynthesis) and heme.[11]
-
Substrate Accumulation: By inhibiting PPO, Saflufenacil causes the accumulation of the enzyme's substrate, protoporphyrinogen IX (Protogen IX), within the plant cell's plastids.[11]
-
Toxic Cascade: This excess Protogen IX leaks into the cytoplasm where it is rapidly oxidized into protoporphyrin IX (Proto IX). Proto IX is a highly effective photosensitizer.[11]
-
Cellular Destruction: In the presence of light and oxygen, Proto IX generates a flood of reactive oxygen species (ROS), such as singlet oxygen.[6] These ROS initiate a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes. This loss of membrane integrity causes cellular leakage, tissue necrosis, and ultimately, the death of the susceptible weed.[6][11][12]
This light-dependent, rapid-acting mechanism is characteristic of PPO-inhibiting herbicides, resulting in visible symptoms like chlorosis, necrosis, and wilting often within hours of application.[4][6]
Caption: Mechanism of action for Saflufenacil, a PPO-inhibiting herbicide.
Part 3: Experimental Protocols
The following protocols are presented as a guide for the synthesis and analysis of Saflufenacil and its key intermediates. These are consolidated from patent literature and scientific publications.[9][13][14]
Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid
This initial step is critical as it installs the nitro group that will later be reduced to an amine for further coupling reactions. The nitration of 2-chloro-4-fluorobenzoic acid must be carefully controlled to favor the desired 5-nitro isomer over other potential products.[10]
Rationale: The use of a mixed acid system (sulfuric and nitric acid) is standard for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is typically run at low temperatures to control the exothermic reaction and improve regioselectivity.
Materials:
-
2-Chloro-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add 2-chloro-4-fluorobenzoic acid to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture to the reaction flask via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the solid product under vacuum at 50-60 °C to yield crude 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.[9]
Protocol: Synthesis of Saflufenacil from Key Intermediates
The full synthesis of Saflufenacil involves several subsequent steps including the reduction of the nitro group to an amine (forming 5-Amino-2-chloro-4-fluorobenzoic acid), reaction with a pyrimidinedione precursor, and finally, formation of the sulfamoyl benzamide side chain.[15][16][17] The following is a conceptual workflow illustrating the key transformations.
Caption: Conceptual synthetic workflow for Saflufenacil.
Protocol: HPLC-UVD Analysis of Saflufenacil Residues
Quality control and residue analysis are critical in agrochemical development. This protocol outlines a general method for the quantification of Saflufenacil in agricultural product samples.[18][19]
Rationale: This method uses solvent extraction to isolate Saflufenacil from the sample matrix. A multi-step purification using Solid Phase Extraction (SPE) is employed to remove interfering compounds like pigments and fats. Quantification is achieved using High-Performance Liquid Chromatography with an Ultraviolet-Visible Detector (HPLC-UVD), a robust and widely available analytical technique.
Materials & Equipment:
-
Homogenized sample (e.g., crop tissue)
-
Acetone, Dichloromethane, Hexane (all HPLC grade)
-
Methanol, Acetonitrile (HPLC grade)
-
Deionized water
-
Saflufenacil analytical standard
-
Solid Phase Extraction (SPE) cartridges: Silica and Graphitized Carbon
-
Rotary evaporator
-
HPLC system with UVD detector and C18 column
Procedure:
-
Extraction:
-
Weigh a representative homogenized sample (e.g., 10 g) into a centrifuge tube.
-
Add acetone and dichloromethane. Homogenize at high speed.
-
Centrifuge and collect the supernatant. Repeat the extraction on the solid residue and combine the supernatants.
-
-
Purification:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator.
-
Reconstitute the residue in a small volume of hexane.
-
Condition serially connected silica and graphitized carbon SPE cartridges with hexane.
-
Load the sample extract onto the cartridges.
-
Wash the cartridges with hexane/acetone mixtures of increasing polarity (e.g., 90/10, then 70/30 v/v) to remove interferences.[19]
-
Elute the Saflufenacil analyte with a stronger solvent mixture (e.g., 15 mL of hexane/acetone 40/60 v/v).[19]
-
-
Analysis:
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase (e.g., 2 mL of 50% methanol).[19]
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC-UVD system.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As per the UV absorbance maximum of Saflufenacil.
-
Quantification: Calculate the concentration of Saflufenacil in the sample by comparing the peak area to a calibration curve prepared from analytical standards.[19]
-
Trustworthiness through Validation: This analytical protocol must be validated for the specific matrix being tested. Validation parameters should include linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ) to ensure trustworthy and reproducible results.[14]
Conclusion
This compound is a prime example of a molecular building block that provides a distinct competitive advantage in agrochemical research. Its tailored electronic and steric properties facilitate the synthesis of complex, highly active molecules like the herbicide Saflufenacil. By understanding the rationale behind its use, the mechanism of action of its derivatives, and the precise protocols for synthesis and analysis, researchers can fully leverage the potential of this versatile intermediate. The application notes provided herein serve as a foundational guide to empower scientists and developers in their mission to create the next generation of effective and sustainable crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
- 4. ncwss.org [ncwss.org]
- 5. Saflufenacil - Wikipedia [en.wikipedia.org]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. IL319021A - Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Advice - Learn About Saflufenacil Herbicide | Kiwicare [kiwicare.co.nz]
- 13. US20250115560A1 - A new process of saflufenacil production using novel intermediates - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]
- 16. WO2024047648A1 - Préparation d'acide 2-chloro-4-fluoro-5-nitrobenzoïque - Google Patents [patents.google.com]
- 17. theclinivex.com [theclinivex.com]
- 18. researchgate.net [researchgate.net]
- 19. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic processes to improve yield, purity, and overall success in your experiments.
Introduction to Synthetic Strategies
This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its synthesis can be approached through several key pathways, each with its own set of advantages and challenges. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity profile. The most common strategies include:
-
Oxidation of 2-Chloro-5-fluorotoluene: A direct and often cost-effective method.
-
Grignard Reaction followed by Carboxylation: A versatile route starting from a dihalogenated benzene derivative.
-
Diazotization of an Aniline Precursor followed by Sandmeyer or Similar Reactions: A classic approach for introducing the chloro and carboxyl groups.
This guide will delve into the intricacies of these methods, providing troubleshooting for common issues and detailed experimental protocols.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your synthesis.
Route 1: Oxidation of 2-Chloro-5-fluorotoluene
Q1: My oxidation of 2-chloro-5-fluorotoluene is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the oxidation of substituted toluenes are a common issue. The primary factors to investigate are the choice of oxidant, reaction temperature, and reaction time.
-
Causality: The methyl group on the electron-deficient ring of 2-chloro-5-fluorotoluene is deactivated towards oxidation. Therefore, a strong oxidizing agent and forcing conditions are typically required. Incomplete reaction is a frequent cause of low yield.
-
Troubleshooting Steps:
-
Evaluate Your Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and common choice for this transformation. If you are using a milder oxidant, consider switching to KMnO₄.
-
Optimize Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. A temperature range of 80-100°C is a good starting point. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition and byproduct formation.
-
Ensure Sufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating until the starting material is consumed.
-
Phase Transfer Catalysis: If you are running the reaction in a biphasic system (e.g., water and an organic solvent), the addition of a phase transfer catalyst can significantly improve the reaction rate and yield by facilitating the interaction between the aqueous permanganate and the organic toluene derivative.
-
Q2: I'm observing significant amounts of unreacted starting material and a brown precipitate (MnO₂) in my reaction mixture. How do I handle the workup and purification?
A2: The presence of a large amount of manganese dioxide (MnO₂) is expected with KMnO₄ oxidation. An effective workup is crucial for isolating the product.
-
Causality: The reduction of permanganate (MnO₄⁻) results in the formation of insoluble manganese dioxide (MnO₂). The desired product, this compound, will be present as its soluble carboxylate salt under the typically basic reaction conditions.
-
Workup and Purification Protocol:
-
Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Add a quenching agent like sodium bisulfite or oxalic acid to destroy any excess KMnO₄. The mixture can then be filtered to remove the MnO₂. Washing the filter cake with hot water will help recover any adsorbed product.
-
Acidification and Isolation: The clear filtrate, which contains the sodium or potassium salt of your product, should be cooled in an ice bath and then carefully acidified with a strong acid like concentrated HCl until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.
-
Recrystallization: The crude product can be collected by vacuum filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove any remaining impurities.
-
Route 2: Grignard Reaction and Carboxylation
Q1: My Grignard reaction with 1-bromo-2-chloro-5-fluorobenzene is not initiating. What should I do?
A1: Difficulty in initiating a Grignard reaction is a classic problem in organic synthesis. The key is to ensure strictly anhydrous conditions and an activated magnesium surface.
-
Causality: Grignard reagents are extremely reactive towards protic solvents like water. Even trace amounts of moisture can quench the reaction. The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.
-
Troubleshooting Initiation:
-
Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight. The solvent (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Activation:
-
Use fresh magnesium turnings.
-
Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Add a small crystal of iodine to the reaction flask with the magnesium. The iodine will react with the magnesium surface, cleaning it and helping to initiate the reaction.
-
A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
Gentle Heating: Gentle warming with a heat gun can sometimes initiate the reaction. Once it starts, the reaction is exothermic and should be self-sustaining. Be prepared to cool the reaction with an ice bath if it becomes too vigorous.
-
Q2: The yield of my desired carboxylic acid is low, and I'm isolating a significant amount of a biphenyl byproduct. How can I minimize this side reaction?
A2: The formation of a biphenyl (Wurtz coupling product) is a common side reaction in Grignard synthesis.
-
Causality: The Grignard reagent can react with the unreacted aryl halide in a coupling reaction. This is more prevalent if the concentration of the aryl halide is high locally.
-
Minimizing Biphenyl Formation:
-
Slow Addition: Add the solution of the aryl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide and favors the formation of the Grignard reagent over the coupling side reaction.
-
Dilution: Using a sufficient amount of anhydrous solvent can also help to keep the concentration of the aryl halide low.
-
Temperature Control: Maintain a gentle reflux during the addition. If the reaction becomes too hot, it can promote side reactions.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is the best for my needs?
A: The "best" route depends on your specific circumstances:
-
Oxidation of 2-chloro-5-fluorotoluene is often the most straightforward and economical if the starting material is readily available.
-
The Grignard route offers flexibility if you are starting from a different dihalobenzene, but requires strict control of reaction conditions.
-
The diazotization route is a powerful method for introducing a variety of functional groups but involves potentially hazardous diazonium salt intermediates.[2][3]
Q: How can I be sure of the purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value (147-153 °C) is a good indicator of purity.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any impurities. The ¹³C NMR spectrum in DMSO-d6 is a key identifier.[4]
-
IR Spectroscopy: The infrared spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Q: What are the key safety precautions I should take?
A:
-
KMnO₄ Oxidation: Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials. The reaction can be exothermic, so ensure adequate cooling is available.
-
Grignard Reactions: Grignard reagents are highly flammable and react violently with water.[5] All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are extremely flammable.
-
Diazotization Reactions: Diazonium salts can be explosive, especially when dry.[3] These reactions should be carried out at low temperatures (0-5 °C) and the diazonium salt should be used in solution immediately after its preparation.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-5-fluorotoluene (1 equivalent) and an aqueous solution of sodium hydroxide (2 equivalents in water).
-
Oxidation: Heat the mixture to reflux (around 100°C). Slowly add a solution of potassium permanganate (3-4 equivalents) in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it reacts. Continue the addition until a faint purple color persists.
-
Workup: Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any excess permanganate. Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.
-
Isolation: Combine the filtrates and cool in an ice bath. Slowly add concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield the purified product.
Protocol 2: Synthesis via Grignard Reaction and Carboxylation
This protocol requires strict anhydrous conditions.
-
Grignard Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small amount of anhydrous THF. Add a small portion of a solution of 1-bromo-2-chloro-5-fluorobenzene (1 equivalent) in anhydrous THF. If the reaction does not start, gently warm the flask. Once initiated, add the remainder of the aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. In a separate flask, place an excess of crushed dry ice. Slowly transfer the Grignard solution via cannula onto the dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Workup and Isolation: Quench the reaction by slowly adding a cold solution of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization.
Visualization of Key Processes
Workflow for Oxidation of 2-Chloro-5-fluorotoluene
Caption: A simplified workflow for the synthesis of this compound via oxidation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield in organic synthesis.
Quantitative Data Summary
The following table provides a general comparison of the synthetic routes. Actual yields will vary based on specific reaction conditions and scale.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range | Key Considerations |
| Oxidation | 2-Chloro-5-fluorotoluene | KMnO₄, NaOH | 60-85% | Requires strong oxidant and heat; workup can be tedious. |
| Grignard Carboxylation | 1-Bromo-2-chloro-5-fluorobenzene | Mg, CO₂ (dry ice) | 50-75% | Strict anhydrous conditions are essential; potential for Wurtz coupling.[6] |
| Diazotization/Sandmeyer | 2-Amino-5-chlorobenzoic acid derivative | NaNO₂, HCl, CuCl | 40-70% | Involves unstable diazonium intermediates; requires careful temperature control.[7][8] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Crude 2-Chloro-5-fluorobenzoic Acid
Welcome to the Technical Support Center for the purification of crude 2-Chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.[1] Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthesis methods for similar halogenated benzoic acids can introduce specific impurities. For instance, the nitration of a substituted fluorobenzoic acid can lead to the formation of undesired nitro-isomers.[2]
Potential Impurities Include:
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, isomers such as 2-chloro-3-fluorobenzoic acid or 4-chloro-3-fluorobenzoic acid may be formed. The separation of these isomers can be challenging due to their similar physical properties.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product. For example, if synthesized from 2-chloro-4-fluorotoluene, this starting material might be present.[3]
-
Reaction Byproducts: Side reactions can generate various byproducts. For instance, in syntheses involving nitration followed by reduction, residual nitro compounds or incompletely reduced intermediates could be present.
-
Colored Impurities: The presence of colored impurities, often appearing as a yellow or brownish tint, can arise from trace amounts of byproducts or degradation products.
Q2: My crude product is off-white or yellowish. What is the best way to remove colored impurities?
For removing colored impurities from aromatic carboxylic acids, two common and effective methods are:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. It is crucial to use a minimal amount of charcoal and to perform a hot filtration to remove it before allowing the solution to cool and crystallize.[4]
-
Recrystallization: Often, the colored impurities are present in small quantities and have different solubility profiles than the desired product. A well-executed recrystallization can leave these impurities in the mother liquor, resulting in a purer, colorless product.
Q3: How do I choose the best purification technique for my crude this compound?
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is an excellent first-line technique for removing small amounts of impurities and for obtaining a crystalline, high-purity product. It is particularly effective if the impurities have significantly different solubilities from the product in a given solvent.
-
Acid-Base Extraction is a powerful method for separating acidic compounds like this compound from neutral or basic impurities. It relies on the differential solubility of the acid and its salt form in aqueous and organic solvents.
-
Column Chromatography is a more labor-intensive but highly effective technique for separating compounds with very similar properties, such as isomers. It is often used when recrystallization or extraction fails to provide the desired purity.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
To accurately determine the purity of your product, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a powerful tool for quantifying the purity of this compound and detecting trace impurities.[5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a purification process and for a qualitative assessment of purity.[6][7]
-
Melting Point Analysis: A sharp melting point range close to the literature value (147-153 °C) is a good indicator of high purity.[1] Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any impurities present.
Troubleshooting Guides
This section provides detailed troubleshooting advice for the most common purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solids, but it can present challenges.
dot
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluorobenzoic acid (CAS No. 2252-50-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This compound is a critical building block in the pharmaceutical and agrochemical industries, valued for its role as an intermediate in the creation of complex, biologically active molecules.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for the two most prevalent synthetic routes: the oxidation of 2-chloro-5-fluorotoluene and the carboxylation of a Grignard reagent.
Part 1: Synthesis via Oxidation of 2-Chloro-5-fluorotoluene
This classical approach involves the oxidation of the methyl group of 2-chloro-5-fluorotoluene to a carboxylic acid. While conceptually straightforward, this transformation is often plagued by issues of incomplete reaction or over-oxidation. Potassium permanganate (KMnO₄) is a commonly employed oxidant for this purpose.[3][4]
References
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-fluorobenzoic Acid
Welcome to the technical support center for 2-Chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during its use in chemical synthesis. By understanding the physicochemical properties of this compound and employing the right strategies, you can significantly improve reaction efficiency, yield, and purity.
Understanding the Solubility Profile of this compound
This compound is a crystalline solid with a melting point between 147-153 °C.[1][2] Its solubility is a critical factor in its reactivity. As an aromatic carboxylic acid, its solubility is governed by the interplay of its nonpolar aromatic ring and the polar carboxylic acid group. The presence of electron-withdrawing chloro and fluoro substituents also influences its properties, including its acidity (predicted pKa of approximately 2.54).[3]
Here's a general overview of its solubility:
-
Polar Protic Solvents: Soluble in methanol.[1][3] Generally shows good solubility in other lower alcohols like ethanol and isopropanol due to hydrogen bonding.
-
Polar Aprotic Solvents: Exhibits good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethyl acetate.
-
Nonpolar Solvents: Poorly soluble in nonpolar solvents such as hexanes and toluene at room temperature, although solubility increases with temperature.
-
Aqueous Solubility: Sparingly soluble in water. Its solubility in aqueous solutions is highly pH-dependent.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: This is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The solvent may not be polar enough to dissolve the acid.
-
Low Temperature: The solubility of most solids, including this one, decreases at lower temperatures.
-
Concentration: You may be attempting to dissolve too much of the acid for the given volume of solvent.
Troubleshooting Steps:
-
Solvent Selection: If your reaction conditions permit, switch to a more polar solvent. For instance, if you are using dichloromethane (DCM), consider trying THF or ethyl acetate.
-
Gentle Heating: Carefully warming the mixture can significantly increase solubility. However, be mindful of the thermal stability of your other reagents.
-
Co-solvent System: The use of a co-solvent can be highly effective. For example, adding a small amount of DMF or DMSO to a less polar solvent like DCM can dramatically improve solubility.
-
Sonication: Applying ultrasonic waves can help break down solid aggregates and enhance dissolution.
Q2: My reaction is sluggish or incomplete. Could this be related to solubility?
A2: Absolutely. If this compound is not fully dissolved, the reaction essentially becomes a heterogeneous mixture. This reduces the effective concentration of the acid in the solution, leading to a slower reaction rate. The undissolved solid has a much lower surface area available for reaction compared to when it is fully solvated.
Q3: How can I improve the solubility of this compound in an aqueous medium for a reaction?
A3: The key to enhancing aqueous solubility is to deprotonate the carboxylic acid to its more soluble carboxylate salt.
-
pH Adjustment: Add a suitable base to your aqueous solution to raise the pH above the pKa of the acid (approximately 2.54).[3] Common bases include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The resulting carboxylate salt will be significantly more water-soluble. Be sure that the resulting salt and the pH change are compatible with your downstream reaction steps.
Troubleshooting Guides for Specific Reactions
Scenario 1: Amide Bond Formation
Amide coupling reactions are fundamental in pharmaceutical and materials science.[2] However, the solubility of this compound can be a limiting factor, especially when using common solvents like DCM or chloroform.
Problem: Precipitation of this compound is observed upon addition of the coupling reagent (e.g., EDC, DCC) and amine.
Causality: The initial acid may be soluble, but the formation of intermediates, such as an O-acylisourea with DCC, can lead to a less soluble species that precipitates out of the reaction mixture.
Solution Protocol:
-
Solvent System Optimization:
-
Primary Choice: Start with a solvent known for good solubility, such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Co-solvent Approach: If the reaction requires a less polar solvent like DCM for other reasons (e.g., product isolation), use a co-solvent. A 10:1 to 5:1 mixture of DCM:DMF is often a good starting point.
-
-
Order of Addition:
-
Dissolve the this compound and the amine in the chosen solvent system first.
-
Then, add the coupling reagent (and any additives like HOBt) portion-wise or as a solution in the same solvent to maintain homogeneity.
-
-
Temperature Control:
-
While initial dissolution might be aided by gentle warming, coupling reactions are often run at 0 °C to room temperature to minimize side reactions. Ensure the compound remains in solution at the reaction temperature.
-
Workflow for Enhanced Amide Coupling:
Caption: Workflow for homogeneous amide coupling.
Scenario 2: Esterification Reactions
Esterification of fluorinated aromatic carboxylic acids is a common transformation.[4] Traditional Fischer esterification using an alcohol as the solvent and a strong acid catalyst can be effective, as the acid is often soluble in the alcohol reactant.[5]
Problem: Incomplete conversion during esterification in a non-alcoholic solvent.
Causality: Poor solubility of the starting acid in common esterification solvents like toluene or DCM can limit the reaction rate.
Solution Protocol:
-
Solvent Choice:
-
If possible, use the alcohol reactant as the solvent. For example, for methyl ester formation, use methanol.
-
For reactions in aprotic solvents, consider THF or 1,4-dioxane which offer better solubility than hydrocarbons or chlorinated solvents.
-
-
Phase-Transfer Catalysis:
-
For reactions with an alcohol in a non-polar solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed. First, deprotonate the acid with a base like potassium carbonate in a minimal amount of water to form the soluble carboxylate. The phase-transfer catalyst will then shuttle the carboxylate into the organic phase to react with an alkyl halide.
-
Data Summary: Solvent Recommendations
| Reaction Type | Primary Solvent | Co-Solvent / Additive | Rationale |
| Amide Coupling | DMF, NMP, THF | DCM | High polarity ensures solubility of acid and intermediates. |
| Esterification | Methanol, Ethanol | Toluene with cat. DMF | Alcohol acts as both reactant and solvent. Catalytic DMF can aid in activating the carboxylic acid. |
| Suzuki Coupling | 1,4-Dioxane/Water, Toluene/Water | Ethanol | Aqueous base is required, and these solvent systems are standard for Suzuki reactions, providing sufficient solubility.[6][7] |
Scenario 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[6][8] These reactions are typically performed in a biphasic system with an aqueous base.
Problem: Low yields and recovery of starting material in a Suzuki coupling reaction.
Causality: While the aqueous base will deprotonate the carboxylic acid, enhancing its solubility in the aqueous phase, this can hinder its participation in the palladium catalytic cycle which primarily occurs in the organic phase.
Solution Protocol:
-
Protecting Group Strategy:
-
Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Esters are generally more soluble in common organic solvents used for Suzuki couplings (e.g., toluene, dioxane). The ester can be hydrolyzed back to the carboxylic acid after the coupling is complete.
-
-
Optimized Biphasic System:
-
Use a solvent system that can solubilize both the organic and inorganic components to some extent. A mixture of 1,4-dioxane and water is a common and effective choice.
-
Adding a co-solvent like ethanol can sometimes improve the mutual solubility of the phases and reagents.
-
References
- 1. 2252-50-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 2252-50-8 [m.chemicalbook.com]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 2-Chloro-5-fluorobenzoic Acid
Welcome to the technical support center for the derivatization of 2-Chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. For this compound, this is often done to:
-
Enhance Analyte Properties for Chromatography: Improve volatility and thermal stability for Gas Chromatography (GC) analysis or introduce chromophores for better UV-Vis detection in High-Performance Liquid Chromatography (HPLC).[1][2][3]
-
Improve Biological Activity: Modify the molecule to enhance its efficacy, selectivity, or pharmacokinetic properties in drug discovery.
-
Facilitate Synthesis: Convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an ester, to enable subsequent reactions like amide bond formation.[4]
Q2: What are the most common derivatization reactions for this acid?
The carboxylic acid functional group is the primary site for derivatization. The most common reactions are:
-
Esterification: Reaction with an alcohol to form an ester. This is often done for analytical purposes or as a protecting group strategy.[5]
-
Amidation: Reaction with an amine to form an amide, a critical transformation in medicinal chemistry.[6][7]
-
Acyl Chloride Formation: Conversion to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, typically as an intermediate step for esterification or amidation.[4][8]
Troubleshooting Guide: Amide Bond Formation
Amide synthesis is a cornerstone of pharmaceutical chemistry, but it is often plagued by issues that can lead to low yields and impurities.
Q3: My amide coupling reaction is failing or giving very low yields. What are the likely causes?
Several factors can lead to poor outcomes in amide coupling reactions. The most common culprits involve inadequate activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[9][10]
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be attacked by the amine.[9]
-
Solution: Ensure your activating agent (e.g., SOCl₂, EDC, HATU) is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). If using a carbodiimide like EDC, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives form an active ester intermediate that is more stable and less prone to side reactions like racemization.[11][12][13][14]
-
-
Deactivated Amine: The amine's lone pair of electrons is essential for the nucleophilic attack.
-
Solution: An acid-base reaction between your carboxylic acid and amine can occur, protonating the amine and rendering it non-nucleophilic.[9] If you are not forming an acyl chloride first, ensure a non-nucleophilic base (e.g., DIPEA, triethylamine) is present to scavenge any protons and keep the amine in its free base form.[9] If your amine is provided as a hydrochloride salt, you must add at least two equivalents of base: one to neutralize the salt and one to scavenge the acid produced during the coupling.[15]
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site.[9]
-
Solution: For sterically hindered substrates, switch to a more powerful coupling reagent like HATU or COMU, which are known to overcome steric challenges more effectively than standard carbodiimides.[10] You may also need to increase the reaction temperature and extend the reaction time.
-
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[9]
Troubleshooting Guide: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)
Q4: I'm trying to make the acyl chloride of this compound with SOCl₂, but the subsequent reaction with my amine gives no amide. What's going wrong?
This is a common two-step, one-pot procedure that can fail if not executed correctly.
Potential Causes & Solutions:
-
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
-
Solution: This reaction often requires heating. Refluxing the carboxylic acid in neat thionyl chloride (or with an inert solvent like toluene) is a standard procedure.[8] A catalytic amount of N,N-dimethylformamide (DMF) can be added to generate the Vilsmeier reagent in situ, which accelerates the conversion.[15]
-
-
Excess Thionyl Chloride Interference: Residual SOCl₂ can react with the amine you add in the second step, deactivating it.
-
Incorrect Stoichiometry/Order of Addition: Adding all reagents at once can lead to a complex mixture of side products.
-
Solution: The process must be sequential. First, ensure the complete formation of the acyl chloride. After removing excess SOCl₂, dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF) and then slowly add the amine, typically in the presence of a base like triethylamine to neutralize the HCl generated.[4][15]
-
Troubleshooting Guide: Fischer Esterification
Q5: My Fischer esterification of this compound has stalled, and the yield is poor. How can I drive the reaction to completion?
Fischer esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol under acidic catalysis.[17][18] To achieve high yields, the equilibrium must be shifted towards the products.
Potential Causes & Solutions:
-
Equilibrium Not Shifted: The accumulation of water, a byproduct of the reaction, will drive the equilibrium back towards the starting materials via hydrolysis.[17][19]
-
Solution 1 (Excess Reagent): Use a large excess of the alcohol, which can often serve as the reaction solvent.[19][20] This shifts the equilibrium forward according to Le Châtelier's principle.
-
Solution 2 (Water Removal): Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[18][20] Alternatively, adding a dehydrating agent like molecular sieves can absorb the water.[18]
-
-
Insufficient Catalysis: The reaction is typically slow without a strong acid catalyst.
-
Low Reaction Temperature: The reaction rate is often slow at room temperature.
-
Solution: Heat the reaction mixture to reflux to increase the reaction rate.[20]
-
Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Typical Conditions | Pros | Cons |
| SOCl₂ / Amine | Two steps: 1) Reflux in SOCl₂ 2) Add amine + base | Inexpensive, effective for simple substrates. | Harsh conditions, excess SOCl₂ must be removed, safety concerns.[21][22][23] |
| EDC / HOBt | 0°C to RT, DMF or DCM solvent | Water-soluble byproducts simplify purification, mild conditions.[11][12] | Can be slow, may struggle with hindered substrates, risk of racemization.[11] |
| HATU / DIPEA | RT, DMF or DCM solvent | High efficiency, fast reaction times, excellent for hindered substrates.[9] | More expensive, byproducts can complicate purification. |
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).[11]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the acid.[11]
-
Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, perform an aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.[9]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acyl Chloride Formation and Subsequent Amidation
-
Acyl Chloride Formation: In a fume hood, charge a dry flask with this compound (1.0 eq.) and thionyl chloride (2.0 eq.).[8] Add one drop of DMF as a catalyst.
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours.[8] The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride under vacuum.[8]
-
Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM under a nitrogen atmosphere.
-
In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Perform an aqueous workup and purification as described in Protocol 1.
Visual Workflows
Caption: Decision tree for troubleshooting low yield in amidation reactions.
Caption: Workflow for optimizing Fischer Esterification via water removal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Fischer Esterification [organic-chemistry.org]
- 19. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 21. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. westliberty.edu [westliberty.edu]
- 23. nj.gov [nj.gov]
Technical Support Center: Purification of 2-Chloro-5-fluorobenzoic Acid
Welcome to the technical support guide for 2-Chloro-5-fluorobenzoic acid (CAS 2252-50-8). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to address common purity challenges encountered during its use and synthesis. The purity of this key intermediate is critical for successful outcomes in pharmaceutical development, agrochemical synthesis, and material science[1]. This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The impurity profile of this compound is largely dependent on its synthetic route. Without a specific synthesis pathway, we can anticipate impurities based on common synthetic strategies for halogenated benzoic acids. These often involve steps like chlorination, fluorination, oxidation, or nitration followed by reduction and diazotization[2][3][4].
Potential impurities can be broadly categorized:
-
Isomeric Impurities: The most challenging impurities to remove are often positional isomers. Depending on the regioselectivity of the halogenation or other substitution reactions, isomers such as 2-Chloro-3-fluorobenzoic acid, 3-Chloro-5-fluorobenzoic acid[5], or 2,4-dichloro-5-fluorobenzoic acid[6] could be present. The presence of isomers is a known issue in the synthesis of related compounds, sometimes requiring multiple recrystallizations to remove[2].
-
Unreacted Starting Materials: Incomplete reactions can lead to the carryover of precursors. For example, if the synthesis involves the oxidation of a toluene derivative, the corresponding 2-chloro-5-fluorotoluene might be present.
-
Reaction Byproducts: Side reactions can generate various byproducts. For instance, hydrolysis of an intermediate nitrile could be incomplete, leaving residual amide. Over-oxidation can also lead to different impurities[7].
-
Residual Solvents & Reagents: Solvents used during the reaction or initial purification steps may be retained in the final product. Inorganic salts from reagents or pH adjustments can also be present.
Q2: What is the most effective and straightforward method to purify this compound for general laboratory use?
For a crystalline solid like this compound, recrystallization is typically the most effective and efficient first-line purification technique. This method leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The target compound should be significantly less soluble at lower temperatures, causing it to crystallize out in a purer form, while the impurities remain dissolved in the cold solvent (the mother liquor).
The choice of solvent is critical. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well even at low temperatures, or not dissolve them at all.
For benzoic acid derivatives, common recrystallization solvents include water, ethanol, methanol, acetic acid, or mixtures like ethanol/water.
Q3: My initial purification by recrystallization didn't work. How can I remove persistent impurities, especially isomers?
If a single recrystallization is insufficient, particularly for removing isomeric impurities which often have very similar solubility profiles, a multi-step or alternative approach is necessary.
-
Iterative Recrystallization: Performing a second or even third recrystallization can incrementally improve purity. However, this comes at the cost of yield with each step.
-
Acid-Base Extraction: This classical technique is highly effective for purifying acidic compounds like carboxylic acids from neutral or basic impurities. The process involves dissolving the impure sample in an organic solvent (e.g., ethyl acetate) and washing it with a basic aqueous solution (e.g., sodium bicarbonate). The acidic this compound will be deprotonated and move into the aqueous layer as its water-soluble carboxylate salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure acid, which can be collected by filtration.
-
Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography is a powerful tool. Separation is based on the differential adsorption of compounds to the stationary phase (silica) while a mobile phase (solvent system) passes through. Although effective, it is more resource-intensive than recrystallization.
-
Sublimation: Vacuum sublimation can be an excellent method for removing non-volatile impurities from a solid that has a sufficiently high vapor pressure[8].
Q4: How can I definitively confirm the purity of my this compound sample?
A combination of analytical techniques should be used to assess purity comprehensively.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile organic molecules[7]. A reversed-phase HPLC method can separate this compound from its impurities, and the purity can be quantified by the relative area of the main peak.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (typically <1°C). Impurities tend to depress and broaden the melting range. The reported melting point for this compound is 147-153 °C[1].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile impurities or for the main compound if it is first derivatized to a more volatile ester form (e.g., a methyl ester)[8][9]. The mass spectrometer provides structural information about the separated peaks, aiding in impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present at levels of ~1% or higher and have distinct signals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used, keeping more product dissolved in the mother liquor. 2. The solution was cooled too quickly, trapping impurities and preventing full crystallization. 3. The product is more soluble than anticipated in the chosen solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. 3. Try a different solvent or a solvent mixture (e.g., ethanol/water) to reduce solubility at cold temperatures. |
| Oily Precipitate Forms ("Oiling Out") | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | 1. Add a small amount of additional hot solvent to dissolve the oil. 2. Re-heat the solution and allow it to cool more slowly, perhaps with vigorous stirring or by adding a seed crystal. 3. Use a lower-boiling point solvent system. |
| Melting Point is Still Broad or Depressed | Significant impurities, likely including isomers, remain in the sample. | 1. Perform a second recrystallization using a different solvent system. 2. If isomers are suspected, proceed to a more robust purification method like acid-base extraction followed by recrystallization, or column chromatography. |
| HPLC Analysis Still Shows Impurity Peaks | 1. The chosen purification method is ineffective for the specific impurities present. 2. The sample may have degraded. | 1. Identify the impurity if possible (e.g., by LC-MS) to select a better purification strategy. An acidic impurity will require a different approach than a neutral one. 2. Re-evaluate the purification workflow. Consider using a multi-step approach as outlined in the diagram below. |
Visualized Purification Workflow
This diagram outlines a logical decision-making process for purifying crude this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. CN1031074A - 2,4-two chloro-5-fluorobenzoic acids synthetic - Google Patents [patents.google.com]
- 4. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-Chloro-5-fluorobenzoic acid
Technical Support Center: 2-Chloro-5-fluorobenzoic acid
A Guide to Stability, Storage, and Experimental Troubleshooting
Prepared by the Senior Application Science Team
Welcome to the technical support guide for this compound (CAS No. 2252-50-8). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining the stability and purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.[1] This guide provides in-depth information on optimal storage conditions, stability profiles, and troubleshooting common issues encountered during its use.
Quick Reference Data
For immediate reference, the key physical and chemical properties of this compound are summarized below. Adherence to the recommended storage conditions is the first step in ensuring the compound's integrity.
| Property | Value | Source(s) |
| CAS Number | 2252-50-8 | [1][2] |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | Off-white to white powder or crystals | [1][3][4] |
| Melting Point | 147 - 157 °C | [1][3] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Recommended Storage | 0 - 8 °C, tightly sealed, in a dry, dark place | [1][2] |
Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common questions regarding the long-term stability and day-to-day handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are designed to protect the compound from environmental factors that can cause degradation. We recommend the following:
-
Temperature: Store refrigerated between 0 - 8 °C for optimal long-term stability.[1] While some suppliers may indicate room temperature storage is acceptable, refrigeration minimizes the rate of any potential side reactions or degradation over time.[4]
-
Atmosphere: The compound should be stored in a dry environment.[2][5][6] For long-term storage or for high-purity applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and atmospheric oxygen.[7]
-
Container: Always keep the compound in a tightly sealed container to prevent moisture absorption and contamination.[2][3][5]
-
Light: Protect the container from direct light. Although halogenated benzoic acids are generally stable, prolonged exposure to UV light can potentially initiate degradation pathways.
Q2: What is the expected shelf life of this compound?
A2: When stored under the recommended conditions (refrigerated, dry, dark, and tightly sealed), this compound is a stable compound.[3][8] The manufacturer's expiration date or re-test date on the Certificate of Analysis (CoA) should be your primary guide. If the material is stored beyond this date, or if storage conditions have been compromised, its purity should be re-verified using an appropriate analytical method, such as HPLC, before use.
Q3: Is this compound sensitive to moisture or air?
A3: Yes, as a best practice, it should be treated as sensitive to both. While it is generally stable, related compounds can be hygroscopic.[7]
-
Moisture: Can cause the powder to clump, making it difficult to handle and weigh accurately. More critically, absorbed water can act as a medium for potential hydrolytic degradation over very long periods or in the presence of contaminants.
-
Air: The oxygen in the air can participate in oxidative degradation, although this is typically slow at recommended storage temperatures. The primary reason for a tightly sealed container is to prevent moisture ingress.[5][6]
Q4: What chemicals or materials are incompatible with this compound?
A4: To prevent hazardous reactions and maintain the compound's integrity, avoid contact with the following materials:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[7][8][9]
-
Strong Bases (e.g., sodium hydroxide): Will undergo a classic acid-base neutralization reaction, which is exothermic.[5][9]
-
Strong Acids and Reducing Agents: May react and degrade the compound.[9]
-
Metals: Can potentially form salts or catalyze decomposition, especially in solution.[9]
Troubleshooting Guide: Common Experimental Issues
Even with proper storage, issues can arise. This guide helps diagnose and resolve common problems.
Issue 1: The compound has changed in appearance. It looks clumpy or has a yellowish tint.
-
Potential Cause:
-
Clumping: This is a clear indicator of moisture absorption. The container was likely not sealed tightly or was opened in a humid environment.
-
Yellowing: A color change from white/off-white to yellow often suggests the presence of impurities or minor degradation. This could be due to prolonged exposure to air, light, or storage at an elevated temperature.
-
-
Recommended Actions:
-
Do not assume the material is unusable. The change may be superficial or represent a minor drop in purity that is acceptable for your application.
-
Perform a quality check. The most reliable method is to measure the purity via HPLC. Compare the result to the specification on the CoA.
-
A simpler check is a melting point analysis. A melting point that is depressed (lower) or has a broadened range compared to the reference value (147-157 °C) indicates the presence of impurities.[1][3]
-
Consult the workflow diagram below to decide on the next steps.
-
Issue 2: My reaction yields are low or inconsistent, and I suspect the starting material.
-
Potential Cause:
-
Degradation: The compound may have degraded, resulting in a lower concentration of the active starting material.
-
Contamination: The starting material may have been contaminated during previous handling (e.g., with a spatula that had other reagents on it).
-
-
Recommended Actions:
-
Use a fresh sample: The most straightforward troubleshooting step is to open a new, sealed container of this compound and repeat the experiment.
-
Re-qualify the suspect material: If the issue persists or a new sample is unavailable, re-qualify the material's identity and purity. An NMR spectrum can confirm the structure, while an HPLC chromatogram can quantify the purity.
-
Review handling procedures: Ensure that the compound is being handled according to the recommended protocol (see Section 4) to prevent cross-contamination.
-
Protocols
Protocol 1: Recommended Procedure for Handling and Weighing
This protocol minimizes the risk of contamination and degradation of the compound during use.
-
Equilibration: Before opening, remove the container from the refrigerator (0-8 °C) and allow it to warm to ambient temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder.
-
Work Environment: Handle the compound in a well-ventilated area or a chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][9]
-
Dispensing: Use a clean, dry spatula to dispense the powder. Avoid generating dust.[5]
-
Sealing: Immediately after dispensing, tightly close the container cap. For extra protection, you can wrap the cap with paraffin film.
-
Storage: Promptly return the container to the recommended refrigerated storage.
Protocol 2: Small-Scale Purity Check by Melting Point
This method provides a quick, qualitative assessment of purity.
-
Sample Preparation: Place a small amount of the dry powder into a capillary tube, ensuring it is packed tightly to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow ramp rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.
-
Analysis: Compare the observed range to the reference value (147-157 °C).[1][3] A pure compound will have a sharp, narrow melting range within these values. A broad or depressed range suggests the presence of impurities.
Visual Aids and Diagrams
Diagram 1: Key Storage Parameters
Caption: Optimal storage parameters for this compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: Decision workflow for assessing potentially degraded material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. This compound CAS#: 2252-50-8 [chemicalbook.com]
- 5. ehs.com [ehs.com]
- 6. justlonghealth.com [justlonghealth.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Scaling the Synthesis of 2-Chloro-5-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorobenzoic acid. This resource is designed for researchers, chemists, and process development professionals to provide in-depth guidance on scaling up this important synthesis. As a key building block in the pharmaceutical and agrochemical industries, robust and scalable production of this compound is critical.[1] This guide offers practical, experience-based advice to help you navigate the common challenges of moving from the lab bench to pilot or manufacturing scale.
Choosing the Optimal Synthetic Route for Scale-Up
Two primary synthetic routes are commonly employed for the synthesis of this compound: the oxidation of 2-chloro-5-fluorotoluene and the Grignard reaction of a corresponding halo-substituted precursor. The choice of route for scale-up depends on several factors, including raw material availability, process safety, and desired purity.
| Synthetic Route | Starting Material | Key Reagents | Advantages for Scale-Up | Challenges for Scale-Up |
| Oxidation | 2-chloro-5-fluorotoluene | Potassium permanganate (KMnO₄), Phase Transfer Catalyst (optional) | Readily available starting material. Relatively straightforward workup. | Highly exothermic reaction requiring careful temperature control.[2] Formation of manganese dioxide (MnO₂) waste. Potential for over-oxidation or ring-opening byproducts. |
| Grignard Reaction | 1-bromo-2-chloro-5-fluorobenzene | Magnesium (Mg), Carbon Dioxide (CO₂) | High selectivity and good yields. Milder reaction conditions compared to oxidation. | Requires strictly anhydrous conditions.[3] Grignard reagents are highly reactive and moisture-sensitive.[3] Potential for Wurtz coupling side reactions. |
For most scale-up applications, the oxidation of 2-chloro-5-fluorotoluene is often the preferred route due to the lower cost and easier handling of the starting materials. However, careful consideration of the process safety aspects is paramount.
Synthetic Pathway: Oxidation of 2-chloro-5-fluorotoluene
Caption: Oxidation pathway for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the this compound synthesis via oxidation.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The oxidation of the methyl group on the toluene ring is a heterogeneous reaction.
-
Troubleshooting:
-
Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC or HPLC to track the disappearance of the starting material.
-
Improve Agitation: On a larger scale, inefficient stirring can lead to poor mixing of the reactants. Ensure your reactor's agitation is sufficient to maintain a good dispersion.[4]
-
Use a Phase Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the permanganate ion from the aqueous phase to the organic phase, significantly accelerating the reaction rate.[5][6][7][8]
-
-
-
Sub-optimal Temperature: While the reaction requires heat to initiate, excessively high temperatures can lead to decomposition of the product or undesired side reactions.
-
Troubleshooting: Maintain a controlled reflux. Use a temperature probe and a controlled heating mantle or reactor jacket. Avoid aggressive heating, which can lead to localized "hot spots."
-
-
Premature Workup: Quenching the reaction before all the starting material is consumed is a common cause of low yield.
-
Troubleshooting: Always confirm reaction completion with an appropriate analytical technique (TLC, GC, or HPLC) before proceeding to the workup.
-
Q2: I'm observing significant amounts of impurities in my final product. How can I identify and minimize them?
A2: Impurity profiles can be complex, but common culprits include:
-
Unreacted Starting Material: As discussed in Q1, ensure the reaction goes to completion.
-
Over-oxidation Products: Aggressive oxidation conditions can lead to the formation of byproducts.
-
Troubleshooting:
-
Control Stoichiometry: Use a moderate excess of potassium permanganate. A large excess can promote side reactions.
-
Temperature Control: Avoid high temperatures, as this can lead to ring degradation.[9]
-
-
-
Process-Related Impurities: These can be introduced during the workup.
-
Troubleshooting:
-
Manganese Dioxide (MnO₂): This byproduct must be thoroughly removed by filtration. A filter aid like celite can be beneficial for large-scale filtrations.
-
Effective Recrystallization: Choose an appropriate solvent system (e.g., ethanol/water) to effectively remove impurities.[10] Ensure the crude product is fully dissolved at high temperature and allowed to cool slowly for optimal crystal formation.
-
-
Q3: The reaction seems to be very exothermic and difficult to control on a larger scale. What are the key safety considerations?
A3: Oxidation reactions are inherently energetic and require stringent safety protocols, especially during scale-up.[2][11]
-
Thermal Runaway: This is a critical risk.[12]
-
Mitigation Strategies:
-
Controlled Addition: Add the potassium permanganate solution portion-wise or via a controlled addition funnel. This allows for better management of the heat generated.
-
Adequate Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket or an external cooling bath).[13]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[12]
-
-
-
Pressure Build-up: The reaction can evolve gases.
-
Mitigation Strategies: The reactor should be equipped with a pressure relief system. Avoid using sealed systems for large-scale reactions.[12]
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, lab coats, and chemical-resistant gloves.[14]
Caption: Troubleshooting flowchart for low yield in the synthesis.
Q4: What is the mechanism of the permanganate oxidation of the toluene derivative?
A4: The precise mechanism can be complex and is still a subject of study. However, it is generally accepted to proceed via a hydrogen atom abstraction from the benzylic position of the methyl group by the permanganate ion.[9][15][16][17] This forms a benzyl radical, which is then further oxidized to the carboxylic acid. The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring can influence the rate of this initial hydrogen abstraction step.
Q5: How do I properly handle the manganese dioxide (MnO₂) waste generated during the reaction?
A5: Manganese dioxide is an insoluble solid that needs to be filtered from the reaction mixture. On a large scale, this can be a slow process. Using a filter press or a centrifuge can be more efficient than vacuum filtration. The collected MnO₂ should be treated as chemical waste and disposed of in accordance with local environmental regulations.
Detailed Experimental Protocol: Scale-Up Synthesis of this compound via Oxidation
This protocol is a representative example and should be optimized for your specific equipment and scale.
Materials:
-
2-chloro-5-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) (optional, but recommended for scale-up)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Celite (filter aid)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Filtration apparatus (e.g., Buchner funnel, filter press).
-
Drying oven.
Procedure:
-
Reaction Setup: Charge the reactor with 2-chloro-5-fluorotoluene and water. Begin agitation. If using a phase transfer catalyst, add the TBAB at this stage.
-
Heating: Heat the mixture to a gentle reflux (approximately 90-100 °C).
-
Oxidant Addition: Prepare a solution of potassium permanganate in water. Slowly add the KMnO₄ solution to the refluxing mixture via the addition funnel over a period of 2-4 hours. Monitor the reactor temperature closely and adjust the addition rate to maintain a controlled reflux. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue heating at reflux after the addition is complete. The reaction is typically complete when a persistent purple color of permanganate is observed, indicating a slight excess of the oxidant. Confirm completion by taking a sample from the reaction mixture and analyzing it by TLC or HPLC.
-
Quenching and Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration of MnO₂: Add a layer of celite to your filtration setup. Filter the reaction mixture to remove the brown manganese dioxide precipitate. Wash the filter cake with water to ensure all the product is collected in the filtrate.
-
Acidification and Precipitation: Transfer the clear filtrate to a clean vessel. Slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2). The this compound will precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration. Wash the product on the filter with cold water.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Green Application of Phase-Transfer Catalysis in Oxidation: A Comprehensive Review | Bentham Science [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. kenexis.com [kenexis.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. chimia.ch [chimia.ch]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-5-fluorobenzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the precise and reliable quantification of 2-Chloro-5-fluorobenzoic acid (2-Cl-5-FBA). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, the accurate determination of 2-Cl-5-FBA is paramount for process control, quality assurance, and regulatory compliance.[1] This document moves beyond mere procedural lists to delve into the causal relationships behind experimental choices, grounding every protocol in the principles of scientific integrity and validation as outlined by international standards.
The information presented herein is intended for researchers, analytical chemists, and drug development professionals who require robust, validated methods for their work. We will explore and compare the two most powerful and prevalent techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each section is designed to be a self-validating system, referencing established guidelines from the International Council for Harmonisation (ICH) to ensure trustworthiness and regulatory alignment.[2][3]
Understanding the Analyte: this compound
Before selecting an analytical method, understanding the physicochemical properties of the target analyte is essential.
-
Structure: C₇H₄ClFO₂[4]
-
Molecular Weight: 174.55 g/mol [4]
-
Appearance: White crystalline powder[5]
-
Melting Point: 157-159°C[5]
-
Key Features: The molecule possesses a carboxylic acid group, making it acidic (pKa ≈ 2.54), and a halogenated aromatic ring, which provides a strong chromophore for UV detection.[4][6] Its acidic nature and relatively low volatility are primary factors governing the choice of analytical strategy.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase configuration (RP-HPLC), is the workhorse method for the analysis of non-volatile or thermally labile compounds like 2-Cl-5-FBA. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Expertise & Causality: Why RP-HPLC is a Dominant Technique
The choice of RP-HPLC is logical and deliberate. The carboxylic acid moiety makes 2-Cl-5-FBA sufficiently polar to be soluble in typical mobile phases (e.g., water/acetonitrile mixtures). However, the chlorofluorophenyl ring provides enough hydrophobicity to interact with a nonpolar stationary phase, such as C18. This dual nature allows for excellent retention and separation.
Crucially, to achieve sharp, symmetrical peaks, the mobile phase must be acidified (e.g., with formic, trifluoroacetic, or phosphoric acid).[7][8] This suppresses the ionization of the carboxylic acid group. An unsuppressed, ionized carboxylate group is highly polar and would otherwise exhibit poor retention and severe peak tailing on a C18 column, compromising both resolution and quantification. Detection is typically accomplished using a UV detector, as the aromatic ring provides significant absorbance. For higher specificity and sensitivity, especially in complex matrices, a mass spectrometer (LC-MS) can be employed.[9][10]
Experimental Workflow & Diagram
The logical flow for a typical HPLC analysis is outlined below. It begins with precise sample and standard preparation, followed by instrumental analysis and data processing, all governed by a system suitability test to ensure the system is performing correctly.
Caption: Workflow for the quantification of 2-Cl-5-FBA by HPLC.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is a robust starting point for method development and validation.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 55:45.[11]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm (A PDA detector should be used during development to confirm the optimal wavelength).
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Cl-5-FBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards covering the expected sample concentration range (e.g., 1, 5, 20, 50, and 100 µg/mL).[12]
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain ~2.5 mg of 2-Cl-5-FBA into a 25 mL volumetric flask.
-
Add ~15 mL of mobile phase, sonicate for 5 minutes to dissolve, then dilute to volume with the mobile phase. This yields a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Perform six replicate injections of a mid-level standard for system suitability.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the sample solutions.
-
-
Data Analysis & Acceptance Criteria (per ICH Q2(R2)): [3][13]
-
System Suitability: For the replicate injections, the relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Quantification: Determine the concentration of 2-Cl-5-FBA in the sample from the linear regression equation of the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally sensitive and specific technique. However, for polar, non-volatile compounds like carboxylic acids, direct injection is problematic. The compound will exhibit poor peak shape and may not elute from the column at all. Therefore, a chemical derivatization step is mandatory.
Expertise & Causality: The Critical Role of Derivatization
The core principle of GC is the separation of volatile compounds in the gas phase. The carboxylic acid group of 2-Cl-5-FBA is non-volatile and highly polar due to hydrogen bonding. To make it "GC-amenable," we must convert this group into a more volatile, less polar functional group. The most common approach is esterification, typically converting the carboxylic acid to its methyl ester.[14][15]
This is achieved by reacting the sample with a derivatizing agent like BF₃-Methanol or by using diazomethane (with appropriate safety precautions).[14] This single step transforms the analyte, allowing it to be volatilized in the GC inlet, traverse the analytical column, and be detected by the mass spectrometer. The MS detector provides an extra layer of certainty, confirming the identity of the peak by its mass spectrum and fragmentation pattern, making this method highly specific.[16]
Experimental Workflow & Diagram
The GC-MS workflow includes the essential additional steps of extraction (if the matrix is complex) and chemical derivatization prior to instrumental analysis.
Caption: Workflow for the quantification of 2-Cl-5-FBA by GC-MS.
Detailed Experimental Protocol: GC-MS
This protocol outlines a method for trace-level analysis, incorporating a derivatization step.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with an autosampler.
-
Derivatization Reagent: Boron trifluoride-methanol (BF₃-MeOH) solution, 14% w/v.
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards of 2-Cl-5-FBA in methanol.
-
Place a 1 mL aliquot of each standard or sample solution into a 4 mL screw-cap vial.
-
Add 1 mL of BF₃-MeOH reagent.
-
Seal the vial tightly and heat at 60-70°C for 30 minutes.[14][15]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the derivatized methyl ester into the hexane layer.
-
Carefully transfer the upper hexane layer to an autosampler vial for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) for best sensitivity. Monitor ions for the methyl ester of 2-Cl-5-FBA (e.g., m/z 188 [M+], 157 [M-OCH₃]+, 129 [M-COOCH₃]+). The exact ions should be confirmed by running a full scan of a concentrated standard first.
-
-
Data Analysis & Acceptance Criteria:
-
Specificity: Confirmed by both retention time and the relative abundance of qualifier ions matching the reference standard.[17]
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
-
Quantification: Use the peak area of the primary quantitation ion to determine the concentration from the calibration curve.
-
Performance Comparison and Method Selection
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Performance Parameter | RP-HPLC-UV | GC-MS | Causality & Rationale |
| Specificity | Good. Based on retention time and UV spectrum. Can be compromised by co-eluting impurities with similar chromophores. | Excellent. Based on retention time and unique mass spectral fragmentation pattern, providing a molecular fingerprint.[17] | MS detection is inherently more specific than UV detection. |
| Sensitivity (LOD/LOQ) | Good (µg/mL or high ng/mL range). | Excellent (low ng/mL to pg/mL range).[14][18] | SIM mode in MS provides exceptional signal-to-noise, filtering out chemical background. |
| Sample Preparation | Simple: Dissolve, filter, inject. | Complex: Requires a quantitative chemical derivatization step and liquid-liquid extraction. | Derivatization is necessary to overcome the analyte's non-volatile nature for GC analysis. |
| Throughput | High. Typical run times are 5-15 minutes. | Moderate. Longer GC run times plus offline sample preparation time. | The derivatization step adds significant time per sample. |
| Robustness | High. Simple mobile phases and stable columns lead to reliable, routine operation. | Moderate. Derivatization efficiency can be a source of variability if not carefully controlled. | Any variability in the derivatization reaction will directly impact the final calculated result. |
| Cost (Instrument/Consumables) | Lower. HPLC systems are more common and less expensive to maintain. | Higher. GC-MS systems and helium carrier gas have a higher cost of ownership. | The mass spectrometer is a more complex and expensive detector. |
Conclusion and Recommendation
-
For routine quality control, assay, and purity testing of bulk drug substances or formulated products where concentrations are relatively high and the matrix is simple, RP-HPLC-UV is the method of choice . Its simplicity, robustness, and high throughput make it ideal for manufacturing environments. The protocol is straightforward and aligns well with standard pharmaceutical validation practices.[2][12]
-
For trace-level impurity analysis, environmental monitoring, or analysis in complex biological matrices , GC-MS is the superior technique . Despite the more complex sample preparation, its unparalleled specificity and sensitivity are often required to detect and reliably quantify the analyte at very low levels.[10][14] The confirmation provided by the mass spectrum is invaluable when dealing with challenging samples.
Ultimately, the selection of the analytical method must be fit for its intended purpose, a core principle of analytical procedure development and validation.[13] This guide provides the foundational data and scientific rationale to make an informed decision, ensuring the generation of accurate and defensible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 2252-50-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound CAS#: 2252-50-8 [m.chemicalbook.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. benchchem.com [benchchem.com]
- 9. s4science.at [s4science.at]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of 2-Chloro-5-fluorobenzoic Acid and Its Derivatives
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-Chloro-5-fluorobenzoic acid and its derivatives. As a crucial building block in the pharmaceutical and agrochemical industries, the purity and accurate quantification of this compound are of paramount importance.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of analytical techniques supported by experimental data and established scientific principles.
Introduction: The Analytical Significance of this compound
This compound is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its halogenated benzene ring structure contributes to the biological activity of the final products. Consequently, a robust and reliable analytical method is essential for quality control during synthesis, for impurity profiling, and for stability testing of both the intermediate and the final products.[2] This guide will explore and compare different HPLC-based approaches to meet these analytical challenges.
Core Principles of HPLC Method Development for Halogenated Benzoic Acids
The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. For this compound, a weakly acidic compound, the key to achieving good peak shape and retention in reversed-phase chromatography is the suppression of its carboxyl group's ionization. This is typically achieved by acidifying the mobile phase to a pH well below the pKa of the analyte (approximately 3-4).
A typical workflow for developing an HPLC method for a compound like this compound is outlined below:
Caption: A generalized workflow for HPLC method development.
Comparative Analysis of HPLC Methodologies
This section compares three distinct HPLC-based methodologies for the analysis of this compound and its derivatives: a conventional Reversed-Phase HPLC-UV method, a high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, and a specialized Chiral HPLC approach for enantiomeric separation.
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is the most common and accessible approach for routine quality control of this compound. The methodology is based on the separation of the analyte from its impurities on a non-polar stationary phase with a polar mobile phase.
Experimental Protocol:
A suitable starting point for an RP-HPLC-UV method can be adapted from established methods for similar halogenated benzoic acids.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good initial choice.[3]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities.[3]
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of approximately 230-280 nm, chosen based on the UV spectrum of this compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[3]
Performance Characteristics:
| Parameter | Typical Performance of RP-HPLC-UV |
| Linearity Range | 5-200 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1-1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3-3 µg/mL |
| Accuracy (Recovery %) | 98-102% |
| Precision (RSD %) | < 2% |
Advantages:
-
Robust and reproducible method.
-
Widely available instrumentation.
-
Cost-effective for routine analysis.
Limitations:
-
Longer analysis times compared to UPLC.
-
Lower sensitivity compared to mass spectrometry.
-
May not be suitable for complex mixtures with co-eluting impurities.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For applications requiring higher sensitivity, selectivity, and throughput, UHPLC-MS/MS is the method of choice. This technique is particularly valuable for the analysis of trace-level impurities and for monitoring the compound in complex matrices. An application note for the analysis of 17 fluorobenzoic acids provides a strong foundation for this approach.[5][6]
Experimental Protocol:
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 3.0 x 50 mm, 1.8 µm) is typically used for fast separations.[5][6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A rapid gradient is employed to achieve short analysis times.
-
Flow Rate: 0.4-0.6 mL/min
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Performance Characteristics:
| Parameter | Typical Performance of UHPLC-MS/MS |
| Linearity Range | 0.1-1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.01-0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.03-0.3 ng/mL |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 5% |
Advantages:
-
High sensitivity and selectivity.
-
Ability to analyze complex matrices with minimal sample preparation.
-
Provides structural information for impurity identification.
Limitations:
-
Higher instrumentation cost.
-
Requires more specialized expertise for method development and operation.
-
Matrix effects can influence quantification.
Chiral HPLC for Enantiomeric Separation
In cases where this compound or its derivatives are chiral, it is crucial to separate and quantify the individual enantiomers, as they may exhibit different pharmacological or toxicological properties.[7][8] Chiral HPLC is the gold standard for this type of analysis.
Experimental Protocol:
The development of a chiral separation method often involves screening a variety of chiral stationary phases (CSPs) and mobile phases.
-
Instrumentation: An HPLC system with a UV or polarimetric detector.
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak®).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive may be necessary to improve peak shape.
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV detection is common, but a polarimetric detector can provide information on the optical rotation of the eluting enantiomers.
Performance Characteristics:
The performance of a chiral separation is highly dependent on the specific analyte and the chosen CSP. The primary goal is to achieve baseline resolution of the enantiomers.
Advantages:
-
Direct separation and quantification of enantiomers.
-
Essential for stereospecific synthesis and quality control.
Limitations:
-
Method development can be challenging and time-consuming.
-
Chiral columns are generally more expensive and less robust than standard reversed-phase columns.
Logical Framework for Method Selection
The choice of the most appropriate HPLC method depends on the specific analytical requirements. The following diagram illustrates a decision-making process for selecting the optimal technique.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The analysis of this compound and its derivatives can be effectively achieved using a range of HPLC techniques. For routine quality control, a well-validated RP-HPLC-UV method provides a robust and cost-effective solution. When high sensitivity, selectivity, and throughput are required, particularly for impurity profiling in complex matrices, UHPLC-MS/MS is the superior choice. For chiral derivatives, specialized chiral HPLC methods are indispensable for ensuring stereochemical purity. The selection of the optimal method should be guided by the specific analytical needs, available resources, and regulatory requirements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. s4science.at [s4science.at]
- 6. s4science.at [s4science.at]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
A Comparative Guide to 2-Chloro-5-fluorobenzoic Acid and Structurally Related Compounds for the Research Scientist
In the landscape of modern drug discovery and agrochemical development, the nuanced roles of substituted benzoic acids are of paramount importance. These seemingly simple aromatic scaffolds provide a versatile platform for the synthesis of complex, biologically active molecules. Among these, 2-Chloro-5-fluorobenzoic acid stands out as a critical building block, frequently employed in the creation of anti-inflammatory agents, analgesics, and herbicides.[1] This guide offers a comprehensive, data-driven comparison of this compound with three structurally analogous compounds: 2-chloro-4-fluorobenzoic acid, 2,5-dichlorobenzoic acid, and 5-fluoro-2-methoxybenzoic acid. Our objective is to provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity and Bioavailability
The physical and chemical properties of a starting material fundamentally dictate its behavior in a reaction and its potential pharmacokinetic profile. The interplay of halogens and other substituents on the benzoic acid ring significantly influences properties such as melting point, boiling point, and solubility.
| Property | This compound | 2-Chloro-4-fluorobenzoic acid | 2,5-Dichlorobenzoic acid | 5-Fluoro-2-methoxybenzoic acid |
| Molecular Formula | C₇H₄ClFO₂ | C₇H₄ClFO₂ | C₇H₄Cl₂O₂ | C₈H₇FO₃ |
| Molecular Weight | 174.56 g/mol | 174.56 g/mol | 191.01 g/mol [1] | 170.14 g/mol [2] |
| CAS Number | 2252-50-8 | 2252-51-9 | 50-79-3 | 394-04-7[2] |
| Melting Point | 147-153 °C | 181-183 °C | 151-154 °C[3] | 87-91 °C[2] |
| Boiling Point | 275.3 °C | Not available | 301 °C[4] | 294.0 °C[5] |
| Appearance | Off-white powder | Solid | White powder | Off-white powder |
| Solubility | Soluble in Methanol | Soluble in 95% ethanol (50 mg/mL)[6] | Soluble in hot water, ethanol, and ether[4] | Insoluble in water |
Expert Insight: The substitution pattern clearly impacts the melting point. The higher melting point of 2-chloro-4-fluorobenzoic acid compared to its 2-chloro-5-fluoro isomer can be attributed to more efficient crystal lattice packing. The significantly lower melting point of 5-fluoro-2-methoxybenzoic acid is likely due to the disruption of intermolecular hydrogen bonding by the methoxy group. These differences can have practical implications for reaction conditions and purification methods.
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic data provides an unambiguous identification of a compound and offers insights into its electronic and structural environment. Here, we compare the key spectroscopic features of our four subject compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Carboxylic Acid Proton |
| This compound | 7.30-7.80 (m, 3H) | ~13.0 (br s, 1H) |
| 2-Chloro-4-fluorobenzoic acid | 7.10-7.90 (m, 3H) | ~13.0 (br s, 1H) |
| 2,5-Dichlorobenzoic acid | 7.30-7.60 (m, 3H) | ~13.0 (br s, 1H) |
| 5-Fluoro-2-methoxybenzoic acid | 6.90-7.50 (m, 3H), 3.90 (s, 3H, -OCH₃) | ~12.5 (br s, 1H) |
¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | Carbonyl Carbon |
| This compound | 115.0 - 165.0 | ~165.0 |
| 2-Chloro-4-fluorobenzoic acid | 115.0 - 168.0 | ~164.0 |
| 2,5-Dichlorobenzoic acid | 128.0 - 135.0 | ~168.0 |
| 5-Fluoro-2-methoxybenzoic acid | 110.0 - 160.0, 56.0 (-OCH₃) | ~165.0 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are dominated by the characteristic absorptions of the carboxylic acid group.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | ~1700 | ~750 | ~1250 |
| 2-Chloro-4-fluorobenzoic acid | 2500-3300 (broad) | ~1700 | ~780 | ~1230 |
| 2,5-Dichlorobenzoic acid | 2500-3300 (broad) | ~1700 | ~760, ~810 | - |
| 5-Fluoro-2-methoxybenzoic acid | 2500-3300 (broad) | ~1690 | - | ~1240 |
Mass Spectrometry (MS)
The mass spectra of these compounds will show characteristic molecular ion peaks and fragmentation patterns.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 174/176 (M⁺, M⁺+2) | 157, 129, 101 |
| 2-Chloro-4-fluorobenzoic acid | 174/176 (M⁺, M⁺+2)[7] | 157, 129, 101 |
| 2,5-Dichlorobenzoic acid | 190/192/194 (M⁺, M⁺+2, M⁺+4)[8] | 173, 145, 110 |
| 5-Fluoro-2-methoxybenzoic acid | 170 (M⁺) | 155, 127, 99 |
Expert Insight: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic tool in the mass spectra of the chloro-substituted compounds, allowing for their ready identification. The presence of two chlorine atoms in 2,5-dichlorobenzoic acid results in a characteristic M⁺, M⁺+2, and M⁺+4 pattern.
Reactivity and Synthetic Utility: Experimental Protocols
The true value of these compounds lies in their utility as synthetic intermediates. The carboxylic acid moiety is a versatile functional group that can be readily converted into esters, amides, and other derivatives.
Experimental Workflow: Esterification
The following is a detailed protocol for a Fischer-Speier esterification, a fundamental transformation for these types of molecules. This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Caption: Fischer-Speier Esterification Workflow
Detailed Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents), which serves as both the reactant and solvent.
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. If necessary, the product can be further purified by column chromatography on silica gel.
Experimental Workflow: Amidation
Amide bond formation is another critical transformation. The following protocol utilizes a modern coupling reagent for a high-yielding and clean reaction.
Caption: Amide Coupling Workflow using HATU
Detailed Protocol:
-
Activation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), HATU (1.1 equivalents), and dissolve in anhydrous N,N-Dimethylformamide (DMF). Add Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: To the activated acid mixture, add the desired amine (e.g., morpholine, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with an aqueous solution of lithium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
Biological Activity: A Comparative Overview
The true measure of these compounds' utility often lies in their biological activity or the activity of the molecules derived from them. While comprehensive biological data for the parent acids is not always available, we can infer their potential from studies on their derivatives.
Antimicrobial Activity:
Anticancer Activity:
Halogenated organic compounds are a cornerstone of many anticancer drugs. The introduction of halogens can enhance the cytotoxic potential of a molecule. For example, studies on halogenated benzofuran derivatives have shown that brominated compounds can exhibit stronger anticancer potential than their chlorinated analogs across various cancer cell lines, with IC₅₀ values in the low micromolar range.[9] While direct IC₅₀ values for the four benzoic acids in this guide against cancer cell lines are not widely reported, their role as precursors to potentially cytotoxic agents is well-established.
Herbicidal Activity:
Fluorinated benzoic acids and their derivatives are known to possess herbicidal properties. The specific substitution pattern of halogens on the aromatic ring is crucial for their activity. While detailed comparative studies on the herbicidal efficacy of these specific four compounds are limited, the general class of fluorinated and chlorinated benzoic acids is of significant interest in agrochemical research.
Expert Insight: The biological activity of these compounds is intricately linked to their structure. The position and nature of the halogen substituents can dramatically affect their interaction with biological targets. For instance, the lipophilicity conferred by the chlorine and fluorine atoms can influence membrane permeability, a key factor in both antimicrobial and anticancer activity. Further research is needed to fully elucidate the structure-activity relationships of these specific benzoic acid derivatives.
Conclusion
This compound and its structural analogs are invaluable tools in the arsenal of the synthetic chemist. Their distinct physicochemical properties, spectroscopic signatures, and reactivity profiles provide a rich design space for the creation of novel pharmaceuticals and agrochemicals. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid researchers in the strategic selection and application of these important building blocks. The subtle interplay of halogenation and other substitutions offers a powerful means to modulate the properties and biological activities of the resulting molecules, paving the way for future innovations in chemical and life sciences.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 2,5-Dichlorobenzoic acid(50-79-3) IR Spectrum [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-fluorobenzoic acid [webbook.nist.gov]
- 8. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
The Versatility of a Halogenated Building Block: A Comparative Guide to the Biological Activity of Pharmaceuticals Synthesized from 2-Chloro-5-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the journey from a simple chemical precursor to a potent and selective pharmaceutical agent is a testament to the intricacies of medicinal chemistry. 2-Chloro-5-fluorobenzoic acid, a dihalogenated benzoic acid derivative, stands out as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct electronic properties and reactivity, making it a valuable starting material in the quest for novel therapeutics. This guide provides a comparative analysis of the biological activities of molecules synthesized from this versatile precursor, with a focus on oncology and infectious diseases, supported by experimental data and detailed protocols.
From a Simple Acid to Complex Therapeutics: The Synthetic Potential
This compound serves as a key intermediate in the creation of pharmaceuticals targeting a variety of disease areas, including cancer, inflammation, and microbial infections.[1] The presence of both chlorine and fluorine atoms on the benzene ring enhances its utility in molecular design. These halogens can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide will delve into specific examples of compounds synthesized from this precursor and compare their biological performance.
Targeting Cancer: The Development of Potent Aurora Kinase Inhibitors
A significant application of halogenated benzoic acids, including isomers of this compound, is in the synthesis of pyrimidine-based Aurora kinase inhibitors.[2] Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is linked to various cancers.
A notable example is the development of a potent Aurora A kinase inhibitor, referred to as compound 13 in a seminal study, which utilizes 5-chloro-2-fluorobenzoic acid in its synthesis.[2] This compound was designed to induce a specific "DFG-out" conformation of the kinase, leading to potent inhibition.
Comparative Biological Activity of Aurora Kinase Inhibitors
The following table summarizes the in vitro activity of compound 13 and a related analogue against Aurora A kinase.
| Compound | Starting Benzoic Acid | Aurora A IC50 (nM) |
| Compound 13 | 5-Chloro-2-fluorobenzoic acid | 38.6 ± 7.0 |
| Compound 19 | 2,5-Difluorobenzoic acid | > 100 |
Data sourced from Chi, Y.-H., et al. (2021).[2]
The data clearly demonstrates the superior potency of the chloro-fluoro substituted compound (13) compared to its difluoro analogue (19), highlighting the critical role of the specific halogen substitution pattern in achieving high-affinity binding to the Aurora A kinase.
Experimental Workflow for Synthesis and Evaluation
The synthesis of these inhibitors and their subsequent biological evaluation follows a structured workflow.
Caption: A simplified workflow for the synthesis and biological evaluation of Aurora kinase inhibitors.
Detailed Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against Aurora A kinase.
1. Reagents and Materials:
-
Recombinant human Aurora A kinase
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of detecting fluorescence
2. Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the wells.
-
Add the Aurora A kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Expanding the Therapeutic Reach: Antimicrobial Derivatives
Derivatives of halogenated benzoic acids have also shown promise as antimicrobial agents. A study on compounds synthesized from 2-chlorobenzoic acid, a close structural isomer of our primary starting material, revealed significant antibacterial and antifungal activity.
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a particularly potent Schiff's base derivative (Compound 6) synthesized from 2-chlorobenzoic acid.
| Organism | Strain | MIC (µM/ml) of Compound 6 | MIC (µM/ml) of Norfloxacin (Standard) |
| Escherichia coli | Gram-negative | 2.27 | 2.61 |
| Staphylococcus aureus | Gram-positive | 1.91 | - |
| Bacillus subtilis | Gram-positive | - | - |
| Candida albicans | Fungus | - | - |
| Aspergillus niger | Fungus | - | - |
Data sourced from Kumar, S., et al. (2014).[1]
The results indicate that this derivative exhibits potent antibacterial activity, particularly against the Gram-negative bacterium E. coli, with a potency comparable to the standard drug norfloxacin.
Signaling Pathway Implication in Bacterial Inhibition
While the exact mechanism for this class of compounds is under investigation, many antibacterial agents function by disrupting key cellular pathways.
Caption: Potential bacterial targets for antimicrobial benzoic acid derivatives.
Future Directions: Anti-inflammatory Applications
This compound and its derivatives are also recognized as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[1] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. While specific compounds derived directly from this compound with detailed COX inhibition data were not prominently featured in the reviewed literature, the structural motifs present in this starting material are common in known COX inhibitors. Further research in this area could yield novel anti-inflammatory agents with improved efficacy and safety profiles.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of a potent Aurora kinase inhibitor demonstrates its utility in developing targeted cancer therapies. Furthermore, derivatives of its structural isomers have shown significant promise as antimicrobial agents. The inherent chemical properties endowed by its halogenated structure provide a robust platform for the generation of diverse and biologically active small molecules. This guide underscores the importance of such building blocks in the ongoing effort to discover and develop new and effective pharmaceuticals.
References
X-ray crystallographic analysis of 2-Chloro-5-fluorobenzoic acid
An In-Depth Guide to the Structural Elucidation of 2-Chloro-5-fluorobenzoic Acid: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space governs a compound's physical properties, chemical reactivity, and, critically, its biological activity. This compound, a halogenated aromatic carboxylic acid, serves as a valuable model for understanding the analytical workflows required for unambiguous structural characterization. While no definitive crystal structure for this specific molecule is publicly available as of this guide's publication, this document serves as a comprehensive, experience-driven comparison of the techniques used for its analysis, with a primary focus on the gold standard: single-crystal X-ray crystallography.
This guide is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific rationale behind methodological choices. We will explore the complete workflow of an X-ray crystallographic analysis, compare its utility against other powerful techniques, and provide the data-driven insights necessary for selecting the optimal analytical strategy.
The Primacy of X-ray Crystallography in Structural Analysis
Single-crystal X-ray crystallography is an analytical technique that provides the most accurate and precise measurements of a molecule's three-dimensional structure.[1] By diffracting X-rays off a well-ordered crystal lattice, we can generate an electron density map that allows for the direct visualization of atomic positions, bond lengths, bond angles, and intermolecular interactions.[2] This method stands as the definitive tool for determining absolute configuration and resolving subtle conformational details that are often inaccessible by other means.[1]
The power of this technique lies in its ability to provide a static, high-resolution snapshot of the molecule as it exists in the crystalline state. This information is invaluable for understanding polymorphism, designing structure-activity relationship (SAR) studies, and validating computational models.[1]
Experimental Workflow: A Practical Guide
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of physical chemistry. The following protocol is a self-validating system, with checkpoints to ensure data quality at each stage.
Step 1: Crystallization – The Art and Science of Single Crystal Growth
The most critical and often most challenging step is obtaining high-quality single crystals. For a small organic molecule like this compound, slow evaporation is a robust starting point.
-
Rationale: The goal is to allow molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal diffraction. The choice of solvent is paramount; an ideal solvent will dissolve the compound moderately and have a suitable vapor pressure for controlled evaporation.
-
Protocol:
-
Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and co-solvent systems like ethanol/water) for moderate solubility of this compound.
-
Prepare a near-saturated solution of the compound in the chosen solvent system at room temperature or with gentle heating.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a laboratory bench) and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for the formation of small, well-defined crystals with clear facets.
-
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, it is carefully mounted on a diffractometer for X-ray analysis.[2]
-
Rationale: The crystal must be held stationary in the X-ray beam while being rotated to various orientations. Modern diffractometers automate this process, calculating the optimal strategy to measure a complete and redundant set of diffraction data.
-
Protocol:
-
Under a microscope, select a single, well-formed crystal and mount it on a cryo-loop using a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
Mount the loop on the diffractometer goniometer head.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Using the instrument's control software, devise a data collection strategy to measure the intensities of all unique reflections to a desired resolution (typically 0.85 Å or better for small molecules).[3]
-
Execute the full data collection run, which may take several hours.
-
Step 3: Structure Solution and Refinement
The collected diffraction data (a series of reflection intensities) is then processed to generate the final molecular structure.
-
Rationale: The raw data is first corrected for experimental factors. Then, computational methods are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using least-squares algorithms to achieve the best possible fit to the experimental data.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for Lorentz factor, polarization, and absorption.
-
Space Group Determination: Analyze the systematic absences in the diffraction data to determine the crystal's space group.
-
Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to generate an initial structural model.
-
Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using a least-squares refinement program (e.g., SHELXL). This process minimizes the difference between the observed diffraction pattern and the one calculated from the model.
-
Validation: After refinement converges, validate the final structure using metrics like the R-factor (R1) and by checking for chemical reasonability. The final output is typically a Crystallographic Information File (CIF).
-
Visualizing the Workflow
The logical progression of X-ray crystallographic analysis can be represented as follows:
Caption: Workflow for Single-Crystal X-ray Crystallographic Analysis.
Expected Data from a Halogenated Benzoic Acid
While data for the specific title compound is unavailable, analysis of similar structures, such as 2-amino-5-fluorobenzoic acid and various chlorobenzoic acids, provides a clear expectation of the results.[4] The analysis would definitively determine:
-
Molecular Geometry: Precise bond lengths (e.g., C-Cl, C-F, C-C, C=O) and angles, confirming the planar aromatic ring and the conformation of the carboxylic acid group.
-
Intermolecular Interactions: The crystal packing is dominated by hydrogen bonding and halogen interactions. Typically, carboxylic acids form centrosymmetric dimers via strong O-H···O hydrogen bonds.[4][5] We would also expect to characterize weaker C-H···O and potential C-H···F or C-Cl···O interactions that build the three-dimensional supramolecular framework.
| Parameter | Expected Value/Observation for a Halogenated Benzoic Acid | Source of Information |
| Crystal System | Monoclinic or Orthorhombic | Unit Cell Determination |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Systematic Absences |
| Key Bond Lengths | C-Cl (~1.74 Å), C-F (~1.36 Å) | Refined Model |
| Key Intermolecular Bond | O-H···O Hydrogen Bond Dimers | Refined Model |
| R1 Factor (final) | < 5% for high-quality data | Refinement Statistics |
Comparison with Alternative Structural Elucidation Techniques
No single technique provides all the answers. A comprehensive analysis often involves integrating data from multiple sources. X-ray crystallography, while powerful, is not always feasible or may not provide information on the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6] It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
Strengths vs. Crystallography:
-
Solution-State Analysis: NMR provides data on the molecule in its solution state, which is often more relevant to its biological activity.[7]
-
Dynamic Information: It can detect conformational changes, molecular motion, and exchange processes.[8]
-
No Crystallization Required: This is a major advantage when compounds are difficult to crystallize.[8]
-
-
Weaknesses vs. Crystallography:
-
Indirect Structure Determination: The 3D structure is inferred from connectivity and distance restraints (e.g., via NOESY experiments), not directly imaged.
-
Lower Resolution: While excellent for determining topology, it generally provides lower-resolution structural models than crystallography.[9]
-
Ambiguity in Complex Molecules: Overlapping signals in complex molecules can make unambiguous assignment challenging.
-
For this compound, a suite of NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) would be used to assign all proton and carbon signals and confirm the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of a molecule's elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence. Tandem MS (MS/MS) experiments provide fragmentation patterns that offer clues about the molecule's structure.
-
Strengths vs. Crystallography:
-
High Sensitivity: Requires very small amounts of sample.
-
Molecular Formula: Directly provides the elemental composition.
-
Structural Clues from Fragmentation: Can help identify functional groups and substructures.[10]
-
-
Weaknesses vs. Crystallography:
-
No 3D Information: Provides no information about stereochemistry, conformation, or atomic arrangement in space.
-
Isomer Ambiguity: Cannot distinguish between isomers (e.g., regioisomers) without fragmentation analysis, which can also be ambiguous.
-
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular structures, energies, and spectroscopic properties.[11] These methods are often used in conjunction with experimental data.
-
Strengths vs. Crystallography:
-
Analysis of Unstable Species: Can model transition states or unstable conformers.
-
Predictive Power: Can help rationalize experimental findings, such as conformational preferences.[12]
-
No Physical Sample Needed: Structures can be predicted in silico.
-
-
Weaknesses vs. Crystallography:
-
Model, Not Proof: The output is a theoretical prediction, not an experimental observation. It must be validated by experimental data.
-
Computational Cost: Can be computationally expensive for large molecules or high levels of theory.
-
Comparative Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Output | 3D Atomic Coordinates | Chemical Shifts & Couplings | Mass-to-Charge Ratio | Predicted 3D Geometry |
| Sample State | Single Crystal | Solution | Gas/Solution | N/A (In Silico) |
| Resolution | Atomic (High) | Molecular (Medium-Low) | Elemental | Variable |
| Key Information | Absolute Structure | Connectivity, Dynamics | Molecular Formula | Conformation, Energy |
| Major Limitation | Requires Crystals | Size Limitations, Ambiguity | No 3D Information | Not Experimental Proof |
Decision-Making Framework
The choice of analytical technique is guided by the research question.
Caption: Decision tree for selecting a primary structural analysis method.
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It is the only technique that can provide a direct, high-resolution view of the molecule's three-dimensional architecture and the nuanced intermolecular forces, such as hydrogen and halogen bonds, that dictate its solid-state properties. While obtaining suitable crystals is a prerequisite, the resulting structural information is foundational for applications in drug design and materials engineering.
However, a truly comprehensive understanding requires a multi-technique approach. NMR spectroscopy offers indispensable insights into the molecule's behavior in solution, while high-resolution mass spectrometry provides orthogonal confirmation of its elemental composition. By integrating the static precision of crystallography with the dynamic and connectivity information from NMR and MS, researchers can build a complete and robust structural dossier, ensuring the highest degree of scientific integrity and confidence in their molecular assignments.
References
- 1. rigaku.com [rigaku.com]
- 2. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. people.bu.edu [people.bu.edu]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Polymers: Evaluating Hypothetical Polymers from 2-Chloro-5-fluorobenzoic Acid Against Established Alternatives
For researchers and professionals in drug development and materials science, the selection of a polymer with the right performance characteristics is paramount. This guide provides a comparative analysis of the projected performance of polymers derived from 2-Chloro-5-fluorobenzoic acid against well-established high-performance polymers, namely Polyether Ether Ketone (PEEK) and Fluoropolymers. While direct experimental data on polymers synthesized from this compound is not prevalent in publicly accessible literature, we can infer potential properties based on its chemical structure and compare them to these industry-standard materials.
The presence of an aromatic ring, a chlorine atom, and a fluorine atom in the this compound monomer suggests that a resulting polymer, likely an aromatic polyamide or polyester, would exhibit high thermal stability, chemical resistance, and specific mechanical properties. The halogen atoms, particularly fluorine, are known to enhance inertness and reduce the coefficient of friction.
This guide will delve into a detailed comparison of these hypothetical polymers with PEEK and various fluoropolymers, providing experimental data for the latter to offer a clear benchmark for performance.
Section 1: Comparative Performance Analysis
The performance of a polymer is dictated by its chemical structure and morphology. Here, we compare the anticipated properties of a polymer derived from this compound with PEEK and Fluoropolymers.
Thermal Properties
High-performance polymers are characterized by their ability to maintain their properties at elevated temperatures.
-
Hypothetical Polymer from this compound: The aromatic backbone would provide significant thermal stability. The presence of halogen atoms could further enhance its resistance to thermal degradation. We can anticipate a high glass transition temperature (Tg) and melting point (Tm).
-
Polyether Ether Ketone (PEEK): PEEK is a semi-crystalline thermoplastic with a high melting temperature of around 343°C (649°F) and a glass transition temperature of approximately 143°C (289°F).[1][2] Some grades of PEEK can be used continuously at temperatures up to 250°C (482°F).[1]
-
Fluoropolymers: These polymers, such as PTFE, PFA, and FEP, are renowned for their excellent thermal stability.[3] PTFE, for instance, has a high continuous use temperature and is thermally stable over a wide range.
Table 1: Comparison of Thermal Properties
| Property | Hypothetical Polymer (Projected) | PEEK | Fluoropolymers (PTFE) | ASTM Test Method |
| Melting Temperature (Tm) | High | 343 °C | ~327 °C | D3418 |
| Glass Transition Temperature (Tg) | High | 143 °C | ~115 °C | D3418 |
| Continuous Service Temperature | High | Up to 260 °C | Up to 260 °C | - |
| Heat Deflection Temperature @ 1.8 MPa (264 psi) | High | 152 °C | 54 °C | D648 |
Mechanical Properties
Mechanical strength and stiffness are critical for structural applications.
-
Hypothetical Polymer from this compound: The rigid aromatic structure would likely result in a polymer with high tensile strength and modulus. The specific arrangement of the chloro and fluoro groups could influence chain packing and, consequently, mechanical performance.
-
Polyether Ether Ketone (PEEK): PEEK exhibits excellent mechanical properties, including high tensile strength (90-100 MPa) and a Young's modulus of 3.6 GPa.[1] It is known for its strength, stiffness, and dimensional stability at high temperatures.[4]
-
Fluoropolymers: While chemically inert, some fluoropolymers like PTFE have lower tensile strength and are susceptible to creep ("cold flow") under load. However, other fluoropolymers and filled grades offer improved mechanical performance.
Table 2: Comparison of Mechanical Properties
| Property | Hypothetical Polymer (Projected) | PEEK (unfilled) | Fluoropolymers (PTFE) | ASTM Test Method |
| Tensile Strength | High | 90 - 100 MPa | 20 - 35 MPa | D638 |
| Young's Modulus | High | 3.6 GPa | 0.5 GPa | D638 |
| Flexural Modulus | High | 4.1 GPa | 0.55 GPa | D790 |
| Izod Impact, notched | Moderate | 85 J/m | 160 J/m | D256 |
Chemical Resistance
Resistance to a wide range of chemicals is a hallmark of high-performance polymers.
-
Hypothetical Polymer from this compound: The aromatic and halogenated nature of the monomer suggests that the resulting polymer would have excellent chemical resistance, particularly against acids, bases, and organic solvents.
-
Polyether Ether Ketone (PEEK): PEEK is highly resistant to a broad range of chemicals, including many organic and inorganic substances.[2] It is, however, susceptible to attack by halogens, strong Brønsted and Lewis acids, and some halogenated compounds.[1]
-
Fluoropolymers: Fluoropolymers are exceptionally resistant to almost all chemicals and solvents.[5][6] This outstanding chemical inertness is due to the strong carbon-fluorine bonds that form a protective sheath around the polymer backbone.[3][5]
Table 3: Comparison of Chemical Resistance
| Chemical | Hypothetical Polymer (Projected) | PEEK | Fluoropolymers |
| Strong Acids | Excellent | Good to Excellent (attacked by some strong acids) | Excellent |
| Strong Bases | Excellent | Excellent | Excellent |
| Organic Solvents | Excellent | Excellent | Excellent |
| Halogens | Good to Excellent | Poor | Generally good (can be attacked by molten alkali metals and turbulent fluorine)[7] |
Section 2: Experimental Protocols
To provide a practical framework for evaluating such polymers, this section outlines a standard synthesis protocol for a relevant polymer class and key characterization techniques.
Synthesis of an Aromatic Polyamide (Hypothetical)
Aromatic polyamides, or aramids, are typically synthesized via low-temperature solution polycondensation.[8]
Objective: To synthesize a polyamide from a hypothetical diamine and diacid chloride (as would be derived from this compound).
Materials:
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride as a stand-in for the derivative of this compound)
-
N-methyl-2-pyrrolidone (NMP) as the solvent
-
Pyridine as an acid scavenger
-
Methanol for precipitation
Procedure:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in NMP.
-
Cool the solution in an ice bath.
-
Slowly add the aromatic diacid chloride to the stirred solution.
-
Add pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Allow the reaction to proceed at low temperature for several hours.
-
Precipitate the resulting polymer by pouring the viscous solution into methanol.
-
Filter, wash the polymer with methanol and water, and dry under vacuum.
Workflow for Aromatic Polyamide Synthesis
Caption: Workflow for the synthesis of an aromatic polyamide.
Performance Characterization
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A small sample is heated at a controlled rate, and the heat flow is measured.
-
TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability and decomposition temperature of the polymer.
Mechanical Testing: Tensile Testing
-
Procedure: A dog-bone shaped specimen of the polymer is subjected to a controlled tensile force until it fractures. The stress and strain are recorded to determine tensile strength, Young's modulus, and elongation at break. This is typically performed according to ASTM D638 standards.
Workflow for Polymer Performance Testing
Caption: Workflow for polymer performance characterization.
Section 3: Conclusion and Future Outlook
While polymers directly derived from this compound are not yet widely commercialized, a theoretical analysis of their structure suggests they would be promising candidates for high-performance applications. Their projected high thermal stability, robust mechanical properties, and excellent chemical resistance place them in the same category as established materials like PEEK and fluoropolymers.
For researchers and drug development professionals, this comparative guide highlights the potential of exploring novel monomers to create polymers with tailored properties. Further research into the synthesis and characterization of polymers from this compound is warranted to validate these projections and potentially unlock new materials for demanding applications. The choice between these materials will ultimately depend on the specific requirements of the application, including operating temperature, mechanical stress, chemical environment, and cost.
References
- 1. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 2. cdiproducts.com [cdiproducts.com]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. curbellplastics.com [curbellplastics.com]
- 5. Chemical Resistance of Fluoropolymers - Membrane Solutions [membrane-solutions.com]
- 6. Chemical resistance | Polyfluor [polyfluor.nl]
- 7. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Validated Synthesis Protocols for 2-Chloro-5-fluorobenzoic Acid
Introduction
2-Chloro-5-fluorobenzoic acid is a pivotal halogenated aromatic carboxylic acid, serving as a versatile building block in the synthesis of a wide array of high-value chemical entities. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific physicochemical properties that are highly sought after in the design of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The strategic placement of these halogens can significantly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, robust and efficient synthesis of this molecule is of paramount importance for researchers and professionals in drug discovery and process development.
This guide provides an in-depth, comparative analysis of the two most prevalent and validated synthetic pathways for preparing this compound. We will dissect each protocol, elucidating the mechanistic underpinnings, the rationale behind experimental choices, and the practical considerations for laboratory execution.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is predominantly achieved through two distinct and reliable strategies: the direct oxidation of a toluene precursor and the classic Sandmeyer reaction involving a diazonium salt intermediate. Each route offers a unique set of advantages and challenges in terms of starting material availability, reaction complexity, scalability, and safety.
| Parameter | Route A: Oxidation of 2-Chloro-5-fluorotoluene | Route B: Sandmeyer Reaction of 2-Amino-5-fluorobenzoic acid |
| Starting Material | 2-Chloro-5-fluorotoluene | 2-Amino-5-fluorobenzoic acid |
| Number of Steps | 1 | 1 (or more, depending on amino-acid availability) |
| Key Transformation | Side-chain oxidation | Diazotization followed by chloro-de-diazoniation |
| Primary Reagents | Potassium Permanganate (KMnO₄) or other strong oxidants | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) |
| Typical Yield | High (often >80%) | Good to High (typically 65-85%) |
| Key Advantages | High atom economy, often a single-step, high-yielding process. | Well-established, reliable transformation. Milder initial conditions. |
| Key Considerations | Highly exothermic reaction requiring careful temperature control. Generation of significant MnO₂ waste. | Diazonium salt intermediates are unstable and potentially explosive; requires strict low-temperature control. Use of copper salts. |
Route A: Oxidation of 2-Chloro-5-fluorotoluene
This approach represents the most direct method, leveraging the conversion of a methyl group on the aromatic ring into a carboxylic acid. The starting material, 2-Chloro-5-fluorotoluene, is a readily available specialty chemical.
Mechanistic Rationale
The oxidation of an alkyl side-chain on an aromatic ring using strong oxidizing agents like potassium permanganate (KMnO₄) is a classic and powerful transformation. The reaction proceeds via a free-radical mechanism. The permanganate ion abstracts a hydrogen atom from the benzylic position of the toluene derivative, which is the most reactive C-H bond due to the stability of the resulting benzyl radical. This initiates a series of oxidative steps that progressively convert the methyl group to hydroxymethyl, then to an aldehyde, and finally to the carboxylate salt. The reaction is typically performed under basic or neutral conditions to prevent the acidic byproducts from stopping the reaction and to improve the solubility of the permanganate. The final acidification step liberates the desired carboxylic acid.
A general workflow for this synthetic route is illustrated below.
Caption: Workflow for the synthesis of this compound via oxidation.
Validated Experimental Protocol
This protocol is adapted from established procedures for the oxidation of substituted toluenes.[2]
Materials:
-
2-Chloro-5-fluorotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (for workup)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Chloro-5-fluorotoluene (1.0 eq).
-
Add a sufficient amount of water to ensure stirrability, followed by a small amount of NaOH or KOH (approx. 0.1 eq) to create a basic medium.
-
Heat the mixture to reflux (approximately 100 °C).
-
In a separate beaker, prepare a solution of KMnO₄ (approx. 3.0-4.0 eq) in water.
-
Slowly and cautiously add the KMnO₄ solution portion-wise to the refluxing toluene mixture. The purple color of the permanganate will dissipate as it reacts. The reaction is highly exothermic; control the addition rate to maintain a steady reflux.
-
Continue the addition until a faint, persistent purple color remains in the reaction mixture, indicating the complete consumption of the starting material. This can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.
-
(Optional but recommended) To quench any excess KMnO₄, add a saturated solution of sodium bisulfite to the filtrate until the purple color disappears.
-
Transfer the combined filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated HCl until the pH is approximately 1-2. The white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
-
Purity can be further enhanced by recrystallization from an ethanol/water mixture.
Route B: Sandmeyer Reaction of 2-Amino-5-fluorobenzoic Acid
This synthetic pathway utilizes the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide range of functional groups, including halides. The required precursor, 2-Amino-5-fluorobenzoic acid, can be synthesized from commercially available 4-fluoroaniline.[3][4]
Mechanistic Rationale
The Sandmeyer reaction is a two-stage process. The first stage is diazotization , where the primary amino group of 2-Amino-5-fluorobenzoic acid reacts with nitrous acid (HONO) at low temperatures (0-5 °C) to form a diazonium salt. Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). This diazonium salt is highly reactive but can be kept in solution at low temperatures.
The second stage is the copper(I)-catalyzed nucleophilic substitution . The diazonium salt solution is added to a solution of copper(I) chloride (CuCl). The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of stable nitrogen gas (N₂). This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, forming the final product and regenerating the copper(I) catalyst.
Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.
Validated Experimental Protocol
This is a representative protocol based on the principles of the Sandmeyer reaction.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a beaker, dissolve 2-Amino-5-fluorobenzoic acid (1.0 eq) in a mixture of concentrated HCl (approx. 3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the amine may precipitate.
-
In a separate flask, dissolve sodium nitrite (NaNO₂) (approx. 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold amine suspension, ensuring the temperature is strictly maintained below 5 °C. A clear diazonium salt solution should form. Stir for an additional 15-20 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate, larger reaction flask, dissolve copper(I) chloride (CuCl) (approx. 1.2 eq) in concentrated HCl (approx. 1.5 eq). Warm gently if necessary to dissolve, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, gently warm the reaction mixture to 50-60 °C (or as determined by monitoring) until the gas evolution ceases.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain pure this compound.
-
Conclusion
Both the oxidation of 2-chloro-5-fluorotoluene and the Sandmeyer reaction of 2-amino-5-fluorobenzoic acid are highly effective and validated methods for the synthesis of this compound. The choice of protocol will ultimately depend on factors specific to the research or manufacturing environment, including the availability and cost of starting materials, the scale of the reaction, equipment availability, and safety infrastructure. The oxidation route is often favored for its directness and high yield, while the Sandmeyer reaction provides a classic and reliable alternative, particularly when the corresponding aminobenzoic acid is readily accessible.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-fluorobenzoic Acid
As researchers and drug development professionals, our work with versatile chemical intermediates like 2-Chloro-5-fluorobenzoic acid is fundamental to innovation in pharmaceuticals and agrochemicals.[1] This compound, a solid off-white powder, serves as a critical building block for a range of biologically active molecules.[1][2] However, its utility in synthesis is matched by a clear hazard profile that necessitates a rigorous and well-understood approach to personal protection.
This guide moves beyond a simple checklist. It provides a procedural and causal framework for the safe handling of this compound, ensuring that every step is a self-validating system of safety. Our goal is to build a deep, intrinsic trust in our safety protocols, making them second nature in your laboratory workflow.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is classified as an irritant.[3] Understanding the specific nature of these irritations is the first step in designing an effective PPE strategy. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [2][3][5] |
The causality is clear: the compound's chemical properties can provoke an inflammatory response in epithelial tissues. For the skin and eyes, this means direct contact can lead to redness, inflammation, and discomfort. If inhaled, the fine powder can irritate the mucous membranes of the respiratory tract.[6] Therefore, our primary safety objective is to establish effective barriers against these routes of entry.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static requirement but a dynamic risk assessment. However, for this compound, a baseline level of protection is always mandatory. All handling operations must be conducted in a well-ventilated laboratory, preferably inside a certified chemical fume hood, with an eyewash station and safety shower readily accessible.[4][7]
Table 2: Recommended PPE for Handling this compound
| Body Part | Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to prevent airborne powder from contacting the eyes.[2][7] A face shield worn over goggles is required during procedures with a higher risk of splashing or dust generation (e.g., weighing large quantities, spill cleanup) to protect the entire face.[7] |
| Hands | Chemical-Resistant Gloves | Impervious gloves are essential.[8] Given the nature of halogenated aromatic compounds, nitrile gloves may offer sufficient protection for incidental contact, but they must be inspected before use and changed immediately if contamination is suspected.[2][9] Always handle with gloves and use proper removal techniques to avoid skin contact.[2] |
| Body | Laboratory Coat | A standard laboratory coat should be worn over personal clothing to protect against incidental contact with the chemical powder.[8] Ensure it is fully buttoned. |
| Respiratory | Respirator (as needed) | Where risk assessment shows a potential for dust generation that cannot be controlled by engineering means (like a fume hood), a full-face particle respirator (type N99/P2 or equivalent) should be used.[2] |
Operational Protocols: From Handling to Disposal
Standard Handling and Weighing Protocol
This protocol is designed to minimize the generation of airborne dust and prevent contact.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in Table 2.
-
Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.
-
Dispensing: Slowly open the container. Avoid any sudden movements that could aerosolize the powder.
-
Weighing: Carefully tap the required amount of this compound into the weigh boat. Do not pour directly from a height. Use a clean spatula for transfer.
-
Sealing: Securely close the main chemical container.
-
Cleanup: Gently wipe down the spatula and any surfaces within the fume hood with a damp cloth or paper towel to collect any residual powder. Dispose of this cleaning material as hazardous waste.
-
Hand Hygiene: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[2]
Emergency Protocol: Spill Response
In the event of a spill, immediate and calm action is critical.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]
-
Assess & Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if possible without spreading the dust.
-
Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection (N99/P2 respirator), chemical goggles, face shield, impervious gloves, and a lab coat.[2][7]
-
Containment & Cleanup: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste.[2][4] Avoid any actions that create dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (including paper towels and PPE) as hazardous waste according to institutional and local regulations.
Disposal Plan
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[4][8]
-
Unused Product: Unused this compound should be disposed of in its original container or a clearly labeled hazardous waste container. Do not mix with other waste.[10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and cleaning materials, must be collected in a designated hazardous waste container.
Visualization of Safety Workflows
Visualizing procedural logic reinforces safe practices and ensures clarity during both routine and emergency operations.
PPE Selection Workflow
Caption: PPE selection logic based on the specific handling task.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a solid chemical spill.
Immediate First Aid Measures
Should an exposure occur despite precautions, immediate action is necessary.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, seek medical advice.[2]
-
Skin Contact: Immediately remove any contaminated clothing.[8] Rinse the skin with plenty of water.[2] If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical attention.[8]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[11] Seek medical advice if you feel unwell.[2]
Always show the Safety Data Sheet (SDS) to the attending medical professional.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. accelachem.com [accelachem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
